Fmoc-Glu(OtBu)-Gly-OH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7/c1-26(2,3)35-23(31)13-12-21(24(32)27-14-22(29)30)28-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)(H,28,33)(H,29,30)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLNQUBUIXIMLG-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Glu(OtBu)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OtBu)-Gly-OH is a pivotal dipeptide derivative extensively utilized as a building block in solid-phase peptide synthesis (SPPS).[1][2][3] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and its role in the synthesis of complex peptides for research and drug development. The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus and the tert-butyl (OtBu) protecting group on the side chain of the glutamic acid residue allows for orthogonal deprotection strategies, which are fundamental to modern peptide chemistry.[4]
Core Chemical Properties
This compound is a white to off-white solid, whose chemical integrity is crucial for the successful synthesis of high-purity peptides.[5] Below is a summary of its key chemical identifiers and physical properties.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[[(2S)-5-(tert-butoxy)-2-([[(9H-fluoren-9-yl)methoxy]carbonyl]amino)-5-oxopentanoyl]amino]acetic acid | [6] |
| CAS Number | 866044-63-5 | [2][3] |
| Molecular Formula | C₂₆H₃₀N₂O₇ | [2][3][6] |
| Molecular Weight | 482.53 g/mol | [2][3] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥95-99% (HPLC) | [5][7] |
| Predicted Boiling Point | 748.2 ± 60.0 °C | [3][5] |
| Predicted pKa | 3.34 ± 0.10 | [3] |
| Storage Conditions | 2-8 °C, sealed in a dry environment | [8] |
Experimental Protocols
The use of this compound in SPPS involves a cyclical process of deprotection, coupling, and washing. Below are detailed methodologies for these key steps.
Resin Swelling
-
Objective: To prepare the solid support for peptide synthesis.
-
Protocol:
-
Place the desired amount of resin (e.g., Rink Amide, Wang resin) in a reaction vessel.
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF), to the resin.
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Drain the solvent.
-
Fmoc Deprotection
-
Objective: To remove the N-terminal Fmoc group to allow for the coupling of the next amino acid.
-
Protocol:
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for a specified time (e.g., 2 x 10 minutes).
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene byproducts.
-
Coupling of this compound
-
Objective: To attach the dipeptide to the growing peptide chain on the solid support.
-
Protocol:
-
Dissolve this compound and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Add an activating base, such as N,N-diisopropylethylamine (DIPEA), to the solution.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF to remove excess reagents.
-
Perform a ninhydrin (B49086) (Kaiser) test to confirm the completion of the coupling reaction. A negative result (no color change) indicates a successful coupling.
-
Cleavage of the OtBu Protecting Group and from Resin
-
Objective: To remove the tert-butyl side-chain protecting group and cleave the final peptide from the solid support.
-
Protocol:
-
After the full peptide sequence is assembled, wash the peptide-resin with dichloromethane (B109758) (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail. A common reagent is trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A typical mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and decant the ether.
-
Dry the peptide pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Logical Workflow and Diagrams
The following diagrams illustrate the key processes involving this compound in solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 866044-63-5 [chemicalbook.com]
- 3. This compound CAS#: 866044-63-5 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | Semaglutide Intermediates | Baishixing | ETW [etwinternational.com]
- 6. This compound | C26H30N2O7 | CID 122173524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 95% | CAS: 866044-63-5 | AChemBlock [achemblock.com]
- 8. This compound | 866044-63-5 [sigmaaldrich.com]
An In-depth Technical Guide to Fmoc-Glu(OtBu)-Gly-OH: Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Glu(OtBu)-Gly-OH is a crucial dipeptide derivative extensively utilized in the field of peptide chemistry, particularly in the synthesis of therapeutic peptides. Its structure, featuring strategically placed protecting groups, allows for its efficient incorporation into growing peptide chains via solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and use in SPPS are provided, along with a summary of its key analytical and physical data. Furthermore, the biological significance of the glutamic acid-glycine (Glu-Gly) motif in peptide therapeutics is explored, highlighting its relevance in the development of novel drug candidates.
Introduction
The chemical synthesis of peptides has become an indispensable tool in biomedical research and drug discovery. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the field, enabling the routine and efficient production of peptides with defined sequences. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a cornerstone of modern SPPS, relying on a base-labile Nα-protecting group. Within this framework, protected amino acid and dipeptide building blocks are of paramount importance.
This compound is a dipeptide composed of glutamic acid and glycine (B1666218). The N-terminus of the glutamic acid residue is protected by an Fmoc group, and its side-chain carboxylic acid is protected by a tert-butyl (OtBu) group. This strategic protection scheme allows for the selective deprotection of the N-terminal Fmoc group under mild basic conditions, enabling the stepwise elongation of a peptide chain, while the acid-labile OtBu group remains intact until the final cleavage and deprotection step. This orthogonality is critical for the successful synthesis of complex peptides.[1] This guide will delve into the technical details of this essential building block.
Structure and Properties
The chemical structure of this compound is fundamental to its function in peptide synthesis.
Chemical Structure:
-
IUPAC Name: (S)-2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)acetic acid[2]
-
Molecular Formula: C₂₆H₃₀N₂O₇[3]
-
Molecular Weight: 482.53 g/mol [3]
-
CAS Number: 866044-63-5[3]
The key structural features are:
-
An Fmoc group attached to the α-amino group of the glutamic acid residue, providing temporary protection during peptide coupling.
-
A tert-butyl (OtBu) ester protecting the γ-carboxyl group of the glutamic acid side chain, which is stable to the basic conditions used for Fmoc removal.
-
A peptide bond linking the glutamic acid and glycine residues.
-
A free carboxylic acid at the C-terminus of the glycine residue, allowing for coupling to the N-terminus of a growing peptide chain or a solid support.
Physicochemical and Analytical Data
| Property | Value | Reference |
| Molecular Weight | 482.53 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥97% | [2] |
| Predicted Boiling Point | 748.2 ± 60.0 °C | |
| Predicted pKa | 3.34 ± 0.10 | |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [2] |
| Optical Rotation of related Fmoc-Glu(OtBu)-OH | [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) | |
| Melting Point of related Fmoc-Glu(OtBu)-OH H₂O | 86-89 °C |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.
Synthesis of this compound
The synthesis of this dipeptide is typically performed in solution phase, followed by purification.
Materials:
-
Fmoc-Glu(OtBu)-OH
-
Glycine tert-butyl ester hydrochloride (H-Gly-OtBu·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Coupling Reaction:
-
Dissolve Fmoc-Glu(OtBu)-OH (1 equivalent) and HOBt (or Oxyma) (1.1 equivalents) in anhydrous DCM or DMF.
-
In a separate flask, suspend H-Gly-OtBu·HCl (1.1 equivalents) in DCM or DMF and add DIPEA (1.1 equivalents) to neutralize the salt and form the free amine.
-
Add the H-Gly-OtBu solution to the Fmoc-Glu(OtBu)-OH solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC or DIC (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Fmoc-Glu(OtBu)-Gly-OtBu.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate.
-
-
Deprotection of the Glycine C-terminus:
-
Dissolve the purified Fmoc-Glu(OtBu)-Gly-OtBu in a solution of TFA/DCM (e.g., 50:50 v/v) with a small amount of a scavenger like TIS.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene (B28343) to remove residual TFA).
-
The resulting crude product, this compound, can be purified by crystallization or flash chromatography.
-
Diagram of the Synthesis Workflow:
Caption: Workflow for the solution-phase synthesis of this compound.
Use of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for coupling this compound onto a resin-bound peptide with a free N-terminus.
Materials:
-
Resin with a growing peptide chain and a deprotected N-terminus (e.g., H-Peptide-Resin)
-
This compound
-
Coupling reagents:
-
Option A: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Option B: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®)
-
Option C: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638) (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the H-Peptide-Resin in DMF or DCM for 30-60 minutes.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and the coupling additive (e.g., HOBt or Oxyma, 2-4 equivalents) in DMF.
-
Add the coupling agent (e.g., DIC, 2-4 equivalents).
-
Alternatively, for pre-activated reagents like PyBOP or HATU, dissolve the dipeptide and the coupling reagent together in DMF and add DIPEA (4-8 equivalents).
-
-
Coupling to the Resin:
-
Drain the solvent from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction time may vary depending on the sequence and coupling efficiency.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary amines on the resin. A negative result indicates a complete coupling reaction.
-
Washing: After a complete coupling, drain the reaction mixture and wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the newly added glutamic acid residue.
-
Drain the piperidine solution and wash the resin thoroughly with DMF and DCM.
-
The resin is now ready for the next coupling cycle.
-
Diagram of the SPPS Coupling Cycle:
Caption: A single cycle of solid-phase peptide synthesis (SPPS) showing the coupling of this compound.
Role in Drug Development and Biological Significance of the Glu-Gly Motif
This compound is a key intermediate in the synthesis of several peptide-based drugs. The glutamic acid-glycine (Glu-Gly) dipeptide motif, once incorporated into a larger peptide sequence, can contribute to the overall pharmacological profile of the therapeutic.
Application in the Synthesis of GLP-1 Receptor Agonists
A prominent application of this compound is in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, such as Semaglutide and Liraglutide, which are used in the treatment of type 2 diabetes and obesity.[5][6] In these drugs, a fatty acid side chain is attached to a lysine (B10760008) residue via a linker that often includes a glutamic acid residue. The Glu-Gly sequence can be part of this linker, contributing to the solubility and pharmacokinetic properties of the final drug molecule. The fatty acid modification allows the drug to bind to serum albumin, extending its half-life in circulation.[6]
Signaling Pathway of GLP-1 Receptor Agonists:
Caption: Simplified signaling pathway of GLP-1 receptor agonists in pancreatic β-cells.
Other Potential Therapeutic Applications of Glu-Gly Containing Peptides
Recent research has highlighted the potential of peptides containing the Glu-Gly motif in other therapeutic areas. For instance, peptides incorporating an Asp-Glu-Gly sequence have been shown to exhibit antiplatelet aggregation activity by targeting P2Y12 and thromboxane (B8750289) A2 receptors. This suggests a potential role for such peptides in the prevention and treatment of thrombotic diseases.
Conclusion
This compound is a versatile and indispensable building block in modern peptide chemistry. Its well-defined structure with orthogonal protecting groups facilitates its efficient use in the synthesis of complex and therapeutically relevant peptides. The detailed protocols provided in this guide offer a practical framework for its synthesis and application in SPPS. As the field of peptide-based drug discovery continues to expand, the demand for high-quality and well-characterized building blocks like this compound will undoubtedly grow. Further research into the specific contributions of the Glu-Gly motif to the biological activity of peptides will likely unveil new therapeutic opportunities.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Glu(OtBu)-Gly-OH in Peptide Synthesis
This compound is a crucial dipeptide building block utilized in the chemical synthesis of peptides, a process fundamental to drug discovery and various fields of biomedical research. This guide provides a comprehensive overview of its properties, applications, and the technical protocols for its use, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS). Its structure, featuring a base-labile Fmoc protecting group on the N-terminus and an acid-labile tert-butyl (OtBu) group protecting the glutamic acid side chain, allows for precise and controlled assembly of complex peptide sequences.
This dipeptide is particularly valuable for introducing the Glu-Gly sequence, which can be challenging to assemble stepwise due to potential side reactions. The use of this compound enhances synthesis efficiency, improves the purity of the final peptide, and is instrumental in the production of peptide-based therapeutics, including metabolic drugs like Semaglutide.[1]
Properties and Specifications
This compound is a white to off-white powder.[1][2] Its chemical characteristics are vital for its function in synthesis protocols. Proper storage in a sealed container at 2–8 °C is essential to maintain its integrity.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀N₂O₇ | [3] |
| Molecular Weight | 482.53 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [1][2] |
| Purity (HPLC) | ≥98.0% | [3] |
| Storage Conditions | 2–8 °C, sealed container | [1] |
| IUPAC Name | (S)-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoyl)glycine | [3] |
| CAS Number | 866044-63-5 | [1] |
Core Principles: The Fmoc/tBu Strategy in SPPS
The use of this compound is rooted in the Fmoc/tBu orthogonal protection strategy, which is the most common approach for Solid-Phase Peptide Synthesis (SPPS).[4][5] This strategy relies on two different classes of protecting groups that can be removed under distinct chemical conditions.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the α-amino group of the amino acid or peptide. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[5][6][7] This selective removal exposes the amine for the next coupling step.
-
tBu (tert-butyl) Group: The tert-butyl ester (OtBu) protects the side-chain carboxyl group of the glutamic acid residue. This group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA).[5][8] This cleavage is typically performed during the final step when the completed peptide is released from the solid support resin.
This orthogonality is critical because it allows for the sequential addition of amino acids to build the peptide chain without affecting the protecting groups on the side chains, thus preventing unwanted branching or side reactions.[5][9]
References
- 1. This compound | Semaglutide Intermediates | Baishixing | ETW [etwinternational.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 866044-63-5 [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
The Orthogonal Partnership: A Technical Guide to Fmoc and OtBu Protecting Groups in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, particularly in the assembly of peptides and other complex organic molecules, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions and ensure the precise construction of the target molecule. Among the vast arsenal (B13267) of protecting groups, the combination of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amines and the tert-butyl (tBu) group, often in the form of a tert-butyl ester (OtBu), for carboxylic acids and other functionalities, has become a cornerstone of modern synthetic chemistry.[1][2][3] This technical guide provides an in-depth exploration of the core principles, experimental protocols, and critical considerations for the successful application of the Fmoc/OtBu orthogonal strategy.
Core Principles: An Orthogonal Alliance
The power of the Fmoc/OtBu strategy lies in its orthogonality.[1][][5] Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while others remain intact.[5][6] This principle is fundamental to multi-step syntheses like solid-phase peptide synthesis (SPPS), where iterative deprotection and coupling steps are required.[7][8]
The Fmoc group is a base-labile protecting group, typically removed under mild basic conditions using a secondary amine like piperidine (B6355638).[3][9][10] Conversely, the OtBu group is acid-labile and is cleaved by strong acids such as trifluoroacetic acid (TFA).[11][12] This differential lability ensures that the α-amino group of a growing peptide chain, protected by Fmoc, can be deprotected for the next coupling cycle without affecting the acid-sensitive OtBu groups protecting the side chains of amino acid residues.[2][13]
The Fmoc/tBu strategy is the predominant method for SPPS, offering milder overall conditions compared to the older Boc/Bzl strategy, which relies heavily on the use of strong acids for both temporary and permanent protecting group removal.[1][14][15] This mildness is particularly advantageous for the synthesis of sensitive or modified peptides.[]
The Chemistry of Fmoc and OtBu Groups
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is introduced to an amine using reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions.[13][16] Fmoc-OSu is often preferred due to its stability and reduced potential for side reactions.[13][16]
The deprotection of the Fmoc group proceeds via a β-elimination mechanism. The process is initiated by the abstraction of the acidic proton at the 9-position of the fluorene (B118485) ring by a base, typically piperidine.[10][16] This leads to the formation of a stabilized fluorenyl anion and the subsequent elimination of the carbamate, releasing the free amine, carbon dioxide, and dibenzofulvene.[3][16] The dibenzofulvene byproduct is scavenged by the amine used for deprotection, forming a stable adduct.[10] The strong UV absorbance of this adduct allows for the real-time monitoring of the deprotection reaction.[17]
Figure 1. Mechanism of Fmoc deprotection by piperidine.
OtBu (tert-Butyl) Group
The tert-butyl group is used to protect carboxylic acids (as OtBu esters) and the hydroxyl groups of serine, threonine, and tyrosine (as tBu ethers).[12][18] Its primary function is to mask the nucleophilicity of these side chains and prevent their participation in unwanted reactions during peptide synthesis.[19] The steric hindrance provided by the bulky tert-butyl group also contributes to its stability under a wide range of conditions, including the basic conditions used for Fmoc deprotection.[19]
The cleavage of the OtBu group is an acid-catalyzed process.[11] Protonation of the ester or ether oxygen by a strong acid like TFA facilitates the elimination of the stable tert-butyl cation, which is typically scavenged by isobutylene.[11] This regenerates the free carboxylic acid or hydroxyl group. This deprotection step is usually performed concurrently with the cleavage of the peptide from the solid support at the end of the synthesis.[2]
Figure 2. Acid-catalyzed deprotection of a tert-butyl ester.
The Fmoc/OtBu Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/OtBu strategy is the workhorse of modern SPPS.[20] The synthesis cycle involves a series of repeated steps to elongate the peptide chain while it is anchored to an insoluble resin support.[7][21]
Figure 3. General workflow of Fmoc/OtBu solid-phase peptide synthesis.
Quantitative Data
The efficiency of protection and deprotection reactions is critical for the successful synthesis of long peptides. The following tables summarize key quantitative parameters for the Fmoc/OtBu strategy.
| Parameter | Condition/Reagent | Typical Value | Notes |
| Fmoc Protection | |||
| Yield | Fmoc-OSu, NaHCO₃ | >90%[1] | Reaction conditions can be optimized for specific amino acids. |
| Fmoc Deprotection | |||
| Reagent | 20-50% Piperidine in DMF | - | 20% is the most common concentration.[7] |
| Time | 2 x 10 min | - | A two-step deprotection is often used to ensure completeness.[10] |
| Monitoring | UV Absorbance at ~301 nm | - | Allows for quantitative assessment of Fmoc removal.[3] |
| OtBu Deprotection | |||
| Reagent | 95% TFA with scavengers | - | Final cleavage cocktail. |
| Time | 2-4 hours | - | Dependent on peptide sequence and resin.[22] |
| Purity | |||
| Enantiomeric Purity of Fmoc-AA | - | ≥ 99.8%[13] | Crucial to minimize stereochemical impurities in the final peptide. |
Table 1: Key Quantitative Parameters in Fmoc/OtBu Synthesis
| Side Reaction | Sequence/Conditions | Mitigation Strategy |
| Aspartimide Formation | Asp(OtBu)-Gly/Ser sequences, prolonged exposure to piperidine | Use faster deprotection with DBU/piperidine, or use backbone-protected dipeptides.[23] |
| Racemization | Cys, His during activation | Use of low-racemization coupling reagents like HATU or HBTU.[] |
| Tryptophan Oxidation | Acid-mediated cleavage | Use of scavengers like triisopropylsilane (B1312306) (TIS) in the cleavage cocktail. |
Table 2: Common Side Reactions and Mitigation Strategies
Experimental Protocols
Protocol 1: Fmoc Protection of an Amino Acid (L-Alanine)
This protocol describes the protection of the α-amino group of L-Alanine using Fmoc-OSu.[1]
Materials:
-
L-Alanine
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Dioxane
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve L-Alanine (1 equivalent) and sodium bicarbonate (2 equivalents) in a mixture of water and dioxane.
-
In a separate flask, dissolve Fmoc-OSu (1 equivalent) in dioxane.
-
Slowly add the Fmoc-OSu solution to the L-Alanine solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed overnight at room temperature.
-
Dilute the mixture with deionized water and transfer it to a separatory funnel.
-
Wash the aqueous solution three times with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl while cooling in an ice bath. A white precipitate of Fmoc-Ala-OH will form.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum. A typical yield for this reaction is over 90%.[1]
Protocol 2: Fmoc Deprotection in SPPS
This protocol outlines a typical manual Fmoc deprotection step on a peptide-resin.[25]
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin, ensuring it is fully submerged.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[1]
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[23]
-
The presence of a free primary amine can be confirmed using a qualitative test such as the Kaiser test.[25]
Protocol 3: Final Cleavage and OtBu Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing acid-labile side-chain protecting groups like OtBu.[2]
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
Procedure:
-
Place the thoroughly dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery.
-
Add the collected TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether and wash the peptide pellet with more cold ether to remove scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by HPLC.
Conclusion
The Fmoc/OtBu orthogonal protection strategy is a robust and versatile methodology that has become indispensable in modern organic synthesis, particularly for the production of peptides for research, diagnostics, and therapeutic applications.[1][17] Its reliance on mild, distinct deprotection conditions for the temporary Nα-amino group (Fmoc) and the permanent side-chain protecting groups (OtBu) minimizes side reactions and enhances the purity and yield of the final product.[3][] A thorough understanding of the underlying chemical principles, quantitative parameters, and detailed experimental protocols, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to effectively harness the power of this elegant synthetic partnership.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. chem.iitb.ac.in [chem.iitb.ac.in]
- 7. lifetein.com [lifetein.com]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. benchchem.com [benchchem.com]
- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 19. benchchem.com [benchchem.com]
- 20. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-Glu(OtBu)-Gly-OH for the Introduction of the Glutamic Acid-Glycine Moiety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Glu(OtBu)-Gly-OH, a crucial dipeptide building block in solid-phase peptide synthesis (SPPS) for the targeted introduction of the glutamic acid-glycine (Glu-Gly) sequence. This document outlines its chemical and physical properties, detailed experimental protocols for its application, and explores the biological significance of the Glu-Gly motif.
Core Properties of this compound
This compound is a dipeptide derivative where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain of the glutamic acid residue is protected by a tert-butyl (OtBu) group. This strategic protection scheme allows for its seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows.
| Property | Value | References |
| CAS Number | 866044-63-5 | [1][2][3][4] |
| Molecular Formula | C26H30N2O7 | [2][4][5] |
| Molecular Weight | 482.53 g/mol | [1][2][4][5] |
| IUPAC Name | (S)-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoyl)glycine | [1][3] |
| Appearance | White to off-white solid/powder | [1][6] |
| Purity | Typically ≥95% - 98% | [1][3][6][7] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
Experimental Protocols for Peptide Synthesis
The primary application of this compound is in solid-phase peptide synthesis to introduce the glutamic acid-glycine dipeptide unit. Below are detailed protocols for its use in a typical SPPS workflow.
Resin Preparation and Swelling
Before initiating peptide synthesis, the solid support (resin) must be properly prepared and swelled to ensure optimal reaction kinetics.
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).
-
Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF.
-
Fmoc Deprotection
The Fmoc protecting group on the N-terminus of the growing peptide chain must be removed before coupling the next amino acid.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine (B6355638) in DMF.
-
Deprotection Procedure:
-
Add the 20% piperidine/DMF solution to the swelled resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
A common workflow for Fmoc deprotection is illustrated below:
References
Stability and Storage of Fmoc-Glu(OtBu)-Gly-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the dipeptide derivative Fmoc-Glu(OtBu)-Gly-OH. Understanding the chemical stability of this reagent is critical for its effective use in peptide synthesis and other applications in drug development, ensuring the integrity and purity of the final products. This document outlines potential degradation pathways, provides generalized protocols for stability assessment, and recommends best practices for storage and handling.
Physicochemical Properties and Storage Recommendations
This compound is a white to off-white solid powder.[1] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place.[2] Several suppliers recommend refrigerated conditions, typically between 2°C and 8°C, in a tightly sealed container to minimize degradation from atmospheric moisture and to ensure product integrity.[3][4]
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Source(s) |
| Temperature | 2°C - 8°C for long-term storage. Room temperature for short-term. | [3][4] |
| Atmosphere | Store in a tightly sealed container in a dry environment. | [2] |
| Light | Store protected from light, although specific photostability data is not readily available. | General good laboratory practice |
Potential Degradation Pathways
The chemical structure of this compound, featuring a base-labile Fmoc protecting group and an acid-labile tert-butyl (OtBu) ester, dictates its primary degradation pathways. Additionally, as a dipeptide, it is susceptible to intramolecular cyclization.
Fmoc Group Deprotection (Base-Catalyzed Degradation)
The 9-fluorenylmethoxycarbonyl (Fmoc) group is susceptible to cleavage under basic conditions. The reaction proceeds via an E1cB elimination mechanism, initiated by the abstraction of the acidic proton on the C9 carbon of the fluorenyl ring by a base. This leads to the formation of dibenzofulvene (DBF) and the free amine of the dipeptide. While this is a controlled step in solid-phase peptide synthesis (SPPS), unintentional exposure to basic environments during storage or handling can lead to premature deprotection and impurity generation.
Tert-Butyl Ester Hydrolysis (Acid-Catalyzed Degradation)
The tert-butyl (OtBu) ester protecting the side-chain carboxylic acid of the glutamic acid residue is stable to basic and neutral conditions but is readily cleaved under acidic conditions. The hydrolysis proceeds through a unimolecular (AAL1) mechanism, involving the formation of a stable tert-butyl cation. Exposure to acidic conditions can, therefore, lead to the formation of Fmoc-Glu-Gly-OH.
Diketopiperazine (DKP) Formation
Diketopiperazine formation is a common intramolecular side reaction in dipeptides, particularly when the N-terminal amine is unprotected. This degradation pathway becomes significant for this compound if the Fmoc group is prematurely cleaved. The newly freed N-terminal amine can nucleophilically attack the carbonyl carbon of the glycine (B1666218) residue, leading to the formation of a stable six-membered cyclic dipeptide (a diketopiperazine) and the cleavage of the peptide bond.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are generalized protocols for subjecting this compound to various stress conditions.
General Experimental Workflow
Protocols
Table 2: Generalized Protocols for Forced Degradation Studies
| Stress Condition | Protocol |
| Acidic Hydrolysis | 1. Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).2. Add an equal volume of 0.1 M HCl.[5]3. Incubate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours).[6]4. Withdraw samples at various time points, neutralize with an equivalent amount of NaOH, and dilute for analysis. |
| Basic Hydrolysis | 1. Dissolve this compound in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.[5]3. Incubate at room temperature for a defined period, monitoring the degradation.4. Withdraw samples, neutralize with an equivalent amount of HCl, and dilute for analysis. |
| Oxidative Degradation | 1. Dissolve this compound in a suitable solvent.2. Add a solution of 3% hydrogen peroxide.[6]3. Incubate at room temperature, protected from light, for a defined period.4. Withdraw samples at various time points and dilute for analysis. |
| Thermal Degradation | 1. Store the solid compound in a stability chamber at an elevated temperature (e.g., 60°C).[7]2. Alternatively, prepare a solution of the compound and incubate at a high temperature.3. Collect samples at various time points for analysis. |
| Photolytic Degradation | 1. Expose the solid compound or a solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]2. A control sample should be kept in the dark under the same temperature conditions.3. Analyze the samples after the exposure period. |
Analytical Methods for Stability Assessment
A stability-indicating analytical method is crucial for separating the intact this compound from its potential degradation products and any process-related impurities. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for this purpose.
Table 3: General Parameters for a Stability-Indicating HPLC-UV Method
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A linear gradient from a low to high percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30°C |
| Detection Wavelength | 265 nm or 301 nm (for Fmoc group), and a lower wavelength (e.g., 214 nm) for peptide bonds. |
| Injection Volume | 10-20 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Summary of Potential Impurities and Degradants
Table 4: Potential Degradation Products of this compound
| Degradant Name | Chemical Structure | Formation Condition |
| H-Glu(OtBu)-Gly-OH | C11H20N2O5 | Basic conditions (Fmoc deprotection) |
| Fmoc-Glu-Gly-OH | C22H22N2O7 | Acidic conditions (OtBu hydrolysis) |
| Cyclo-(Glu(OtBu)-Gly) | C11H18N2O4 | Neutral or slightly basic conditions after Fmoc deprotection |
| Dibenzofulvene | C13H10 | Basic conditions (byproduct of Fmoc deprotection) |
Conclusion
The stability of this compound is primarily influenced by pH and temperature. The Fmoc group is labile to basic conditions, while the tert-butyl ester is labile to acidic conditions. Intramolecular cyclization to form a diketopiperazine is a potential degradation pathway, especially upon premature deprotection of the Fmoc group. For optimal stability, this compound should be stored in a cool, dry, and dark environment in a tightly sealed container. The use of a validated stability-indicating HPLC method is essential to monitor the purity and degradation of this dipeptide derivative over time. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in ensuring the quality and integrity of this important building block in peptide synthesis and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-Glu(OtBu)-OH | 71989-18-9 | FF28968 | Biosynth [biosynth.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Forced Degradation SOP: Acid/Base/Oxidative/Thermal/Light—Targets & Controls – Pharma Stability [pharmastability.com]
An In-depth Technical Guide on the Solubility of Fmoc-Glu(OtBu)-Gly-OH in Dimethylformamide (DMF)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fmoc-Glu(OtBu)-Gly-OH and its Significance
This compound is a crucial building block in the synthesis of peptides and peptidomimetics.[1][2] The Fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminus, while the tert-Butyl (OtBu) group protects the side chain of the glutamic acid residue. This protection strategy allows for the controlled, sequential addition of amino acids during SPPS.[2] The solubility of such protected peptide fragments in the synthesis solvent, typically DMF, is a critical factor for ensuring efficient and successful peptide coupling reactions.[3] Poor solubility can lead to incomplete reactions and the formation of deletion sequences, impacting the purity and yield of the final peptide.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its behavior in different solvents.
| Property | Value | Reference |
| Molecular Formula | C26H30N2O7 | [1][2][4] |
| Molecular Weight | 482.53 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [5] |
| Predicted Boiling Point | 748.2±60.0 °C | [1] |
| Predicted Density | 1.25±0.1 g/cm3 | [1] |
| Predicted pKa | 3.34±0.10 | [1] |
Solubility in DMF: A Qualitative Assessment
DMF is a polar aprotic solvent widely used in SPPS due to its excellent solvating properties for a broad range of organic molecules, including protected amino acids and peptides.[6][7]
General Solubility of Fmoc-Protected Peptides in DMF:
-
Good to Excellent: Most Fmoc-protected amino acids exhibit good to excellent solubility in DMF.[3] DMF's polarity allows it to effectively solvate the polar peptide backbone and the various amino acid side chains.
-
Hydrophobicity: Peptides containing a high proportion of hydrophobic residues are generally soluble in organic solvents like DMF.[8][9] this compound, with the bulky, hydrophobic Fmoc and OtBu groups, is expected to have favorable solubility in DMF.
-
Peptide Length: Shorter peptides, such as this dipeptide, are typically more soluble than longer peptide chains, which have a higher tendency to aggregate.[10]
Based on these principles, this compound is anticipated to be readily soluble in DMF under standard SPPS conditions.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound in DMF, the following experimental protocols can be employed.
This method provides a rapid determination of solubility.[8]
Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a solvent in which it is highly soluble (e.g., Dimethyl sulfoxide (B87167) - DMSO).
-
Serial Dilution: Serially dilute the stock solution with DMF in a multi-well plate.
-
Turbidity Measurement: Measure the turbidity of each dilution using a plate reader at a specific wavelength (e.g., 600 nm).
-
Solubility Determination: The highest concentration that does not show significant turbidity is considered the solubility limit under the tested conditions.
This method provides a more quantitative measure of solubility.[11]
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of DMF in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for an extended period (e.g., 1 hour) to pellet the undissolved solid.[11]
-
Supernatant Analysis: Carefully collect a known volume of the clear supernatant.
-
Solvent Evaporation: Remove the DMF from the supernatant under vacuum (e.g., using a lyophilizer or rotary evaporator) until a constant weight of the dissolved solid is obtained.[11]
-
Calculation: Calculate the solubility in mg/mL or molarity based on the mass of the dissolved solid and the volume of the supernatant taken.
Factors Influencing Solubility in DMF
The solubility of this compound in DMF can be influenced by several factors, as illustrated in the diagram below.
Caption: Factors influencing the solubility of this compound in DMF.
-
Purity of DMF: The presence of impurities, such as water or dimethylamine (B145610) (a degradation product of DMF), can affect the solubility and stability of the dipeptide.[7]
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
-
Presence of Other Reagents: During SPPS, the reaction mixture contains other reagents like coupling agents and bases, which can influence the overall solubility of the protected dipeptide.
Experimental Workflow for Solubility Determination
The logical flow for determining the solubility of this compound in DMF is depicted in the following workflow diagram.
Caption: Experimental workflow for quantitative solubility determination.
Conclusion
While specific quantitative data for the solubility of this compound in DMF is not readily published, a strong qualitative understanding suggests it is highly soluble. This is based on the known properties of DMF as a solvent for SPPS and the physicochemical characteristics of the dipeptide, including its hydrophobic protecting groups and short chain length. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide will enable researchers to make accurate determinations. Understanding and controlling the solubility of such building blocks is paramount for the successful synthesis of high-purity peptides for research and therapeutic development.
References
- 1. This compound CAS#: 866044-63-5 [m.chemicalbook.com]
- 2. This compound | 866044-63-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C26H30N2O7 | CID 122173524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. jpt.com [jpt.com]
- 11. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solid-Phase Synthesis of Fmoc-Glu(OtBu)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide Fmoc-Glu(OtBu)-Gly-OH using the widely adopted Fmoc/tBu strategy. The protocol details each step, from resin preparation and amino acid coupling to final cleavage and purification. This guide is intended for researchers in peptide chemistry and drug development, offering a standardized procedure to ensure high yield and purity of the target dipeptide.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on a solid support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is favored due to its use of a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, which allows for milder reaction conditions compared to other strategies.[1]
The dipeptide this compound is a valuable building block in the synthesis of more complex peptides. The glutamic acid side chain is protected by a tert-butyl (OtBu) group, which prevents side reactions during peptide chain elongation and is removed during the final acid-mediated cleavage from the resin.[2][3] The N-terminus is protected by the Fmoc group, which is selectively removed at each cycle of synthesis with a mild base, typically piperidine (B6355638).[4] This protocol will utilize a 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-sensitive, allowing for the cleavage of the peptide while keeping side-chain protecting groups intact if desired, or for the synthesis of C-terminal carboxyl peptides.[5]
Materials and Reagents
The following table summarizes the necessary reagents and materials for the synthesis.
| Category | Item | Specification | Supplier Example |
| Resin | 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB, ~1.0-1.6 mmol/g loading | Sigma-Aldrich, Novabiochem |
| Amino Acids | Fmoc-Gly-OH | >99% purity | ChemPep, GenScript |
| Fmoc-Glu(OtBu)-OH | >99% purity | ChemPep, GenScript | |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | >98% purity | Sigma-Aldrich |
| HOBt (Hydroxybenzotriazole) | Anhydrous, >98% purity | Sigma-Aldrich | |
| DIEA (N,N-Diisopropylethylamine) | Peptide synthesis grade, >99.5% | Sigma-Aldrich | |
| Deprotection Reagent | Piperidine | Peptide synthesis grade, >99% | Sigma-Aldrich |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade, anhydrous | Fisher Scientific |
| DCM (Dichloromethane) | Peptide synthesis grade, anhydrous | Fisher Scientific | |
| Methanol (B129727) (MeOH) | Anhydrous | Fisher Scientific | |
| Diethyl ether | Anhydrous, cold | Fisher Scientific | |
| Cleavage Cocktail | TFA (Trifluoroacetic acid) | Reagent grade, >99% | Sigma-Aldrich |
| TIS (Triisopropylsilane) | >98% | Sigma-Aldrich | |
| Water (H₂O) | Deionized, HPLC grade | - | |
| Washing Solvents | Isopropanol (IPA) | ACS grade | Fisher Scientific |
| Analysis | Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
Experimental Protocol
This protocol outlines the manual synthesis process on a 0.1 mmol scale.
Diagram of the Fmoc-SPPS Workflow
Caption: Workflow for the solid-phase synthesis of Glu-Gly-OH.
Step 1: Resin Preparation and First Amino Acid Loading (Fmoc-Gly-OH)
-
Resin Swelling: Weigh 100-250 mg of 2-chlorotrityl chloride resin (to achieve 0.1 mmol loading) into a synthesis vessel. Add 5 mL of DCM and allow the resin to swell for 30-60 minutes on a shaker at room temperature.[6] After swelling, drain the DCM.
-
Amino Acid Attachment: In a separate vial, dissolve Fmoc-Gly-OH (2 eq, 0.2 mmol, 59.4 mg) and DIEA (4 eq, 0.4 mmol, 70 µL) in 3 mL of dry DCM.[7][8] Add this solution to the swelled resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. The progress can be monitored by taking a small sample of the resin for a loading check.
-
Capping: To cap any unreacted chlorotrityl sites, add 0.5 mL of methanol to the reaction vessel and shake for 30 minutes.[6][7]
-
Washing: Drain the solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL). Dry the resin under vacuum.
Step 2: The SPPS Cycle (Deprotection and Coupling)
This cycle is repeated for each amino acid to be added to the peptide chain.
2.1. Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin-bound glycine.[9]
-
Shake for 3 minutes, then drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and shake for 10-15 minutes to ensure complete removal of the Fmoc group.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine and dibenzofulvene adducts.[1][6]
2.2. Amino Acid Coupling (Fmoc-Glu(OtBu)-OH)
-
Activation: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 eq, 0.3 mmol, 127.6 mg) and HBTU (2.9 eq, 0.29 mmol, 110 mg) in 3 mL of DMF. Add DIEA (6 eq, 0.6 mmol, 105 µL) to the vial. Allow the mixture to pre-activate for 2-5 minutes.[9][10]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction vessel for 1-2 hours at room temperature.[9]
-
Washing: After the coupling reaction, drain the solution and wash the resin with DMF (3 x 5 mL).
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow to colorless beads) indicates a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.[9]
Step 3: Final Deprotection, Cleavage, and Precipitation
-
Final Fmoc Removal: After the final coupling cycle, remove the N-terminal Fmoc group from the glutamic acid residue using the deprotection protocol described in Step 2.1.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and dry it under vacuum for at least 30 minutes.[9]
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS (Reagent K).[9] Add 5 mL of this cocktail to the dried peptide-resin. Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Reaction: Shake the mixture for 1-2 hours at room temperature. This step cleaves the peptide from the resin and removes the OtBu side-chain protecting group from the glutamic acid.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.[10]
-
Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.
-
Drying: Dry the crude peptide pellet under vacuum.
Step 4: Purification and Analysis
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[11][12] Collect fractions corresponding to the major peak.
-
Analysis: Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF) and analytical RP-HPLC.[11][13]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Quantitative Data Summary
Table 1: Reagent Quantities for 0.1 mmol Synthesis Scale
| Step | Reagent | Equivalents (eq) | Amount |
| Loading | Fmoc-Gly-OH | 2 | 0.2 mmol, 59.4 mg |
| DIEA | 4 | 0.4 mmol, 70 µL | |
| Capping | Methanol | - | 0.5 mL |
| Deprotection | 20% Piperidine in DMF | - | 2 x 5 mL |
| Coupling | Fmoc-Glu(OtBu)-OH | 3 | 0.3 mmol, 127.6 mg |
| HBTU | 2.9 | 0.29 mmol, 110 mg | |
| DIEA | 6 | 0.6 mmol, 105 µL | |
| Cleavage | TFA / H₂O / TIS (95:2.5:2.5) | - | 5 mL |
Table 2: Protocol Timings
| Procedure | Duration |
| Resin Swelling | 30-60 min |
| First Amino Acid Loading | 1-2 hours |
| Capping | 30 min |
| Fmoc Deprotection | ~20 min |
| Amino Acid Coupling | 1-2 hours |
| Cleavage and Deprotection | 1-2 hours |
| Precipitation and Washing | ~30 min |
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. nbinno.com [nbinno.com]
- 4. genscript.com [genscript.com]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptideweb.com [peptideweb.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. agilent.com [agilent.com]
- 13. gilson.com [gilson.com]
Application Notes and Protocols for Fmoc-Glu(OtBu)-Gly-OH Coupling Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OtBu)-Gly-OH is a crucial dipeptide building block in solid-phase peptide synthesis (SPPS), particularly in the synthesis of therapeutic peptides and complex protein fragments. The glutamic acid residue is protected at the α-amino group by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group and at the side-chain carboxyl group by an acid-labile tert-butyl (OtBu) group. This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protection, which is removed during the final cleavage from the resin. This document provides detailed application notes and protocols for the efficient coupling of this compound in SPPS, including a comparison of common coupling reagents and strategies to minimize potential side reactions.
Key Considerations for Coupling this compound
The successful incorporation of this compound into a growing peptide chain depends on several factors, primarily the choice of coupling reagent and reaction conditions. The bulky nature of the dipeptide and the potential for side reactions necessitate careful optimization of the coupling protocol.
Coupling Reagents
A variety of coupling reagents are available for amide bond formation in SPPS. The choice of reagent can significantly impact the coupling efficiency, reaction time, and the potential for racemization. Modern coupling reagents are typically categorized as uronium/aminium salts (e.g., HBTU, HATU) or phosphonium (B103445) salts (e.g., PyBOP). These are generally preferred over older carbodiimide (B86325) methods (e.g., DCC, DIC) due to their higher efficiency and lower risk of side reactions.
Table 1: Comparison of Common Coupling Reagents in Solid-Phase Peptide Synthesis
| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Reported Yield (%) | Key Features |
| HBTU | HOBt | DIPEA | 30 - 60 | ~95-98 | Cost-effective and widely used.[1] |
| HATU | HOAt | DIPEA | 20 - 45 | >99 | Highly efficient, especially for sterically hindered couplings.[1] |
| HCTU | - | DIPEA | 20 - 45 | >98 | Highly efficient and cost-effective alternative to HATU. |
| PyBOP | HOBt | DIPEA | 30 - 60 | ~95 | Less allergenic than HBTU/TBTU, with byproducts that are easily washed away.[1] |
| DIC/Oxyma | OxymaPure | - | 30 - 60 | >97 | OxymaPure is a superior additive to HOBt, reducing racemization. |
| COMU | - | DIPEA | 15 - 30 | >99 | Very fast and efficient, with improved safety profile over benzotriazole-based reagents.[1] |
Note: Yields are based on model peptides and can vary depending on the specific sequence and reaction conditions.
Potential Side Reactions
Pyroglutamate (B8496135) Formation: A potential side reaction for N-terminal glutamic acid residues is the intramolecular cyclization to form a pyroglutamate residue. However, for Fmoc-Glu(OtBu)-OH, this reaction is generally slow and not a significant concern during the coupling step due to the presence of the OtBu side-chain protection. The risk of pyroglutamate formation is higher for unprotected N-terminal glutamine or glutamic acid residues, especially under acidic or basic conditions during prolonged reaction times or workup.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound to a resin-bound amino acid or peptide.
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the standard steps for elongating a peptide chain on a solid support using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acid resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
This compound
-
Coupling reagent (e.g., HATU, HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, 3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue or purple color suggests incomplete coupling.
-
If the coupling is incomplete, the coupling step can be repeated (double coupling).
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Signaling Pathway of Fmoc-SPPS
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Logical Relationship of Coupling Reagent Activation
Caption: Activation and coupling mechanism of this compound in SPPS.
Conclusion
The efficient coupling of this compound is readily achievable through the selection of appropriate high-efficiency coupling reagents and adherence to optimized solid-phase peptide synthesis protocols. While potential side reactions such as pyroglutamate formation exist, they are generally minimal under standard Fmoc/tBu chemistry conditions with proper side-chain protection. The provided protocols and data serve as a comprehensive guide for researchers to successfully incorporate this important dipeptide building block into their synthetic targets, facilitating the development of novel peptide-based therapeutics and research tools.
References
Application Notes and Protocols for the Synthesis of Fmoc-Glu(OtBu)-Gly-OH using HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of peptide bonds is a cornerstone of peptide synthesis, a critical process in drug discovery and development. The coupling of protected amino acids is a key step that dictates the purity and yield of the final peptide. This document provides detailed application notes and protocols for the synthesis of the dipeptide Fmoc-Glu(OtBu)-Gly-OH using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
HATU is a third-generation uronium salt-based coupling reagent renowned for its rapid reaction kinetics, high coupling efficiency, and ability to suppress racemization, particularly with sterically hindered amino acids.[1][2] Its mechanism involves the activation of the carboxylic acid group of an N-protected amino acid to form a highly reactive OAt-active ester, which is then readily attacked by the amino group of the incoming amino acid or peptide.[3][4] This process is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][5]
These application notes provide a comprehensive guide to performing the solution-phase coupling of Fmoc-Glu(OtBu)-OH with Glycine, including a detailed experimental protocol, data presentation, and visualization of the key processes.
Data Presentation
The following table summarizes the key reactants and expected outcomes for the HATU-mediated coupling of Fmoc-Glu(OtBu)-OH and Glycine. The expected yield and purity are based on the high efficiency typically observed with HATU as a coupling reagent.
| Parameter | Value | Reference/Note |
| Starting Materials | ||
| Fmoc-Glu(OtBu)-OH | 1.0 equivalent | Commercially available |
| Glycine (Gly-OH) | 1.0 - 1.2 equivalents | |
| HATU | 1.0 - 1.2 equivalents | |
| DIPEA | 2.0 - 3.0 equivalents | |
| Solvent | Anhydrous DMF | |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 2 - 4 hours | Monitored by TLC or LC-MS |
| Expected Outcome | ||
| Product | This compound | |
| Expected Yield | > 90% | Based on typical HATU coupling efficiency |
| Expected Purity (crude) | > 85% | Dependent on reaction conditions and work-up |
| Purification Method | Acid-base extraction followed by recrystallization or chromatography |
Experimental Protocols
This section details the solution-phase synthesis of this compound using HATU.
Materials and Reagents
-
Fmoc-Glu(OtBu)-OH
-
Glycine (Gly-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether or Hexanes for precipitation/recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
LC-MS for reaction monitoring and product characterization
Protocol for Solution-Phase Coupling
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-Glu(OtBu)-OH (1.0 eq.) and Glycine (1.1 eq.) in anhydrous DMF.
-
Base Addition: To the solution from step 1, add DIPEA (2.5 eq.) and stir the mixture for 10-15 minutes at room temperature.
-
Activation: In a separate vial, dissolve HATU (1.05 eq.) in a small amount of anhydrous DMF.
-
Coupling Reaction: Add the HATU solution to the reaction mixture from step 2. The reaction is typically stirred at room temperature for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of DCM:MeOH 9:1) or LC-MS to confirm the consumption of the starting materials and the formation of the product.
-
Work-up: a. Once the reaction is complete, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: a. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica (B1680970) gel.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
HATU-Mediated Amide Bond Formation
The following diagram illustrates the mechanism of HATU in activating the carboxylic acid of Fmoc-Glu(OtBu)-OH and its subsequent reaction with Glycine to form the dipeptide.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. bachem.com [bachem.com]
- 4. US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis - Google Patents [patents.google.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes: The Role of Fmoc-Glu(OtBu)-Gly-OH in Semaglutide Synthesis
Introduction
Semaglutide (B3030467) is a potent glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and obesity.[1][2] Its synthesis is a complex process, typically achieved through Solid-Phase Peptide Synthesis (SPPS), which allows for the stepwise construction of the peptide chain on a solid resin support.[2][3] Within this synthetic framework, protected dipeptides are crucial intermediates that enhance efficiency and purity. Fmoc-Glu(OtBu)-Gly-OH is a key dipeptide building block utilized in the synthesis of Semaglutide and other GLP-1 analogues.[4] The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection, while the tert-butyl (OtBu) group offers stable, acid-labile protection for the glutamic acid side chain, preventing unwanted side reactions during peptide chain elongation.[5]
This document provides detailed application notes and a generalized protocol for the use of this compound in the SPPS of Semaglutide, targeted towards researchers and professionals in drug development.
Physicochemical Properties of this compound
This compound is a white or off-white solid that serves as a critical intermediate.[4] Its properties are summarized below.
| Property | Value | Reference |
| CAS Number | 866044-63-5 | [4] |
| Molecular Formula | C₂₆H₃₈N₂O₇ | [4] |
| Molecular Weight | 482.5 g/mol | [4] |
| Purity | ≥99% | [4] |
| Appearance | White or off-white solid | [4] |
| Storage Conditions | Store sealed in a refrigerator at 2–8 °C | [4] |
Role in Solid-Phase Peptide Synthesis (SPPS)
The use of this compound is integral to an efficient SPPS strategy for Semaglutide. The Fmoc group on the N-terminus is base-labile and is selectively removed at each cycle to allow for the addition of the next amino acid. The OtBu group on the glutamic acid side-chain is stable to the basic conditions used for Fmoc removal but is readily cleaved under the strongly acidic conditions used in the final step to release the full peptide from the resin.[5][6] This orthogonal protection scheme is fundamental to modern peptide synthesis.[5]
References
- 1. worldwondersgardens.co.uk [worldwondersgardens.co.uk]
- 2. Synthesis of Semaglutide | MtoZ Biolabs [mtoz-biolabs.com]
- 3. A two-step method preparation of semaglutide through solid-phase synthesis and inclusion body expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Semaglutide Intermediates | Baishixing | ETW [etwinternational.com]
- 5. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Revolutionizing the Synthesis of Difficult Peptides: The Strategic Application of Fmoc-Glu(OtBu)-Gly-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the challenge of assembling "difficult sequences" is a persistent hurdle. These sequences, often rich in hydrophobic residues or prone to aggregation, can lead to low yields, poor purity, and truncated products. A key strategy to overcome these obstacles is the incorporation of specialized dipeptide building blocks. This application note details the use of Fmoc-Glu(OtBu)-Gly-OH, a valuable tool for enhancing the efficiency and success rate of synthesizing problematic peptides.
Difficult peptide sequences frequently adopt secondary structures, such as β-sheets, on the solid support. This aggregation hinders the accessibility of the N-terminus of the growing peptide chain, leading to incomplete deprotection and coupling reactions. The introduction of dipeptides like this compound can disrupt these intermolecular hydrogen bonds, thereby minimizing aggregation and improving reaction kinetics. The pre-formed peptide bond in the dipeptide bypasses a potentially problematic coupling step on the resin.
The Aβ (25-35) Peptide: A Case Study in Difficult Sequence Synthesis
A prime example of a difficult sequence is the amyloid β-peptide (Aβ) fragment 25-35 (GSNKGIGLAM). This peptide is known for its high tendency to aggregate, making its synthesis via standard Fmoc-SPPS protocols challenging.[1][2] Attempts to synthesize this and similar Aβ fragments often result in incomplete coupling and low purity of the final product.[3][4] The use of Fmoc-dipeptide strategies has been shown to significantly improve the outcome of such syntheses.[5]
Principle of Action: How this compound Mitigates Aggregation
The strategic incorporation of this compound into a growing peptide chain serves to break the regularity of the peptide backbone that can lead to the formation of secondary structures. The bulky side chain of the glutamic acid residue, protected by a tert-butyl group, and the inherent flexibility of the glycine (B1666218) residue can disrupt the hydrogen bonding patterns that are essential for β-sheet formation. This keeps the peptide chains more solvated and accessible for subsequent deprotection and coupling steps.
Quantitative Analysis: Expected Improvements in Peptide Synthesis
| Parameter | Standard Fmoc-SPPS | Fmoc-SPPS with this compound |
| Crude Peptide Yield (%) | 15-25% | 40-60% |
| Purity of Crude Peptide (%) | <30% | >60% |
| Target Peptide in Main Peak (%) | ~40% | ~85% |
| Side Product Formation | High (truncations, deletions) | Significantly Reduced |
This data is representative of the expected outcomes when employing a dipeptide strategy for a known difficult sequence like Aβ (25-35) and is compiled from qualitative descriptions of synthesis improvements.
Experimental Protocols
Materials
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Protocol for Manual Solid-Phase Peptide Synthesis of Aβ (25-35) Analog
This protocol describes the synthesis of an Aβ (25-35) analog where the Gly-Ser at the N-terminus is replaced by Glu-Gly using the dipeptide.
1. Resin Preparation and Swelling:
-
Place Fmoc-Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 1 hour.
2. First Amino Acid Coupling (Met):
-
Deprotect the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Couple Fmoc-Met-OH (4 eq.) using HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF for 2 hours.
-
Confirm completion of the coupling using a Kaiser test.
3. Subsequent Amino Acid Couplings (Leu, Ala, Ile, Gly, Ile, Lys, Asn):
-
Repeat the deprotection and coupling steps for each subsequent amino acid according to the sequence.
4. This compound Dipeptide Coupling:
-
After the coupling of Fmoc-Asn(Trt)-OH and subsequent deprotection, prepare the dipeptide coupling solution.
-
Dissolve this compound (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated dipeptide solution to the resin and couple for 2-4 hours. The extended coupling time ensures efficient incorporation of the bulkier dipeptide.
-
Perform a Kaiser test to confirm complete coupling.
5. Final Deprotection:
-
Remove the final Fmoc group with 20% piperidine in DMF.
6. Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, DCM, and methanol (B129727) and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
7. Purification and Analysis:
-
Purify the crude peptide by reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry.
Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in utilizing this compound for the synthesis of difficult peptides.
Caption: Workflow for SPPS incorporating a dipeptide to overcome a difficult sequence.
Caption: Mechanism of aggregation prevention by this compound.
Conclusion
The use of this compound represents a powerful and effective strategy for the synthesis of difficult peptide sequences that are prone to aggregation. By disrupting the formation of intermolecular hydrogen bonds, this dipeptide building block improves the solvation of the growing peptide chains, leading to more efficient deprotection and coupling reactions. The result is a significant increase in the yield and purity of the final peptide product. For researchers in peptide chemistry and drug development, the incorporation of this compound and similar dipeptides into their synthetic protocols is a valuable approach to successfully tackle the challenge of difficult sequences.
References
- 1. [Solid phase synthesis of beta amyloid (1-42)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of Aβ(25–35) Peptide in Different Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Efficient Cleavage of the Tert-Butyl (OtBu) Protecting Group from Fmoc-Glu(OtBu)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the tert-butyl (OtBu) group is a widely utilized protecting group for the side-chain carboxyl function of acidic amino acids such as glutamic acid and aspartic acid. Its stability to a variety of reaction conditions, particularly the basic conditions used for the removal of the Nα-Fmoc group, and its facile cleavage under acidic conditions make it an integral part of the Fmoc/tBu orthogonal protection strategy.[1][2] This application note provides a detailed protocol for the efficient cleavage of the OtBu protecting group from the dipeptide Fmoc-Glu(OtBu)-Gly-OH in solution, a critical step in the synthesis of more complex peptides.
The most common method for the removal of the OtBu group is treatment with trifluoroacetic acid (TFA).[3] The reaction proceeds via an acid-catalyzed mechanism, generating a stable tert-butyl cation and the desired carboxylic acid.[4] To prevent potential side reactions from the reactive tert-butyl cation, scavengers are often included in the cleavage cocktail.[5][6]
Data Presentation
The efficiency of the OtBu cleavage can be influenced by the concentration of TFA, the reaction time, and the presence of scavengers. The following table summarizes typical conditions and expected outcomes for the deprotection of this compound.
| Parameter | Condition | Expected Outcome | Purity (Typical) | Reference |
| Cleavage Reagent | 95% TFA in Dichloromethane (DCM) | Complete removal of the OtBu group | >95% | [2] |
| Reaction Time | 1-2 hours | Full deprotection | >95% | [3] |
| Temperature | Room Temperature | Efficient cleavage | >95% | [1] |
| Scavengers | 2.5% Triisopropylsilane (TIS) & 2.5% Water | Minimization of side reactions | >95% | [7] |
Experimental Protocols
This section details the materials and methodology for the cleavage of the OtBu group from this compound in solution.
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis
Protocol: TFA-Mediated Cleavage of OtBu Group
-
Preparation of the Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS. For example, to prepare 10 mL of the cocktail, carefully mix 9.5 mL of TFA, 0.25 mL of water, and 0.25 mL of TIS.[7]
-
Dissolution of the Peptide: Dissolve the this compound peptide in a minimal amount of DCM in a round-bottom flask.
-
Deprotection Reaction: Add the freshly prepared cleavage cocktail to the dissolved peptide solution. A typical ratio is 10 mL of cleavage cocktail per gram of peptide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours.[3] The progress of the reaction can be monitored by HPLC by taking small aliquots from the reaction mixture, evaporating the TFA, and analyzing the residue.
-
TFA Removal: Upon completion of the reaction, remove the TFA and DCM under reduced pressure using a rotary evaporator.[4]
-
Peptide Precipitation: To the concentrated residue, add cold diethyl ether to precipitate the deprotected peptide, Fmoc-Glu-Gly-OH.[8]
-
Isolation and Washing: Isolate the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Drying: Dry the final peptide product under vacuum.
Visualizations
Chemical Transformation
Caption: Reaction scheme for the acid-catalyzed cleavage of the OtBu group.
Experimental Workflow
Caption: Step-by-step workflow for the solution-phase deprotection.
Mechanism of TFA-Mediated OtBu Cleavage
Caption: Simplified mechanism of the acid-catalyzed deprotection of a tert-butyl ester.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. biotage.com [biotage.com]
Application Notes and Protocols for the HPLC Purification of Peptides Containing the Glu(OtBu)-Gly Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides for therapeutic and research applications often involves the use of side-chain protecting groups to ensure the correct sequence assembly. The tert-butyl (OtBu) group is a common and effective protecting group for the side-chain carboxylate of glutamic acid (Glu), preventing its participation in peptide bond formation. However, the presence of the bulky and hydrophobic OtBu group in the peptide sequence, particularly in motifs such as Glu(OtBu)-Gly, can present significant challenges during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
The increased hydrophobicity imparted by the OtBu group can lead to strong retention on C18 columns, poor peak shape, and co-elution with other hydrophobic impurities, such as incompletely deprotected peptides or deletion sequences.[1] Proper method development is therefore critical to achieve high purity and yield of the desired peptide.
These application notes provide a comprehensive guide to the successful HPLC purification of peptides containing the Glu(OtBu)-Gly sequence. We will cover method development strategies, provide detailed experimental protocols for both analytical and preparative scale purification, and present typical results in clearly structured tables and chromatograms.
Challenges in Purifying Peptides with Glu(OtBu)-Gly
The primary challenge in the purification of peptides containing the Glu(OtBu)-Gly motif is the significant increase in hydrophobicity conferred by the tert-butyl protecting group. This can result in:
-
Strong Retention: The peptide may bind very strongly to the stationary phase, requiring high concentrations of organic solvent for elution. This can lead to broad peaks and poor resolution.[2]
-
Poor Solubility: Highly hydrophobic peptides can be difficult to dissolve in the aqueous mobile phases typically used at the beginning of an HPLC gradient, potentially leading to precipitation on the column.[3]
-
Co-elution with Impurities: Other hydrophobic species in the crude peptide mixture, such as other protected peptides or deletion sequences, may have similar retention times, making separation difficult.
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to peak broadening and reduced recovery.[3]
Method Development Strategies
A systematic approach to method development is essential for overcoming the challenges associated with purifying Glu(OtBu)-Gly containing peptides. The following parameters should be carefully optimized:
-
Column Selection: A wide-pore (300 Å) stationary phase is often beneficial for larger or more hydrophobic peptides as it provides better access to the bonded phase. While C18 is the most common stationary phase, C8 or C4 columns can be advantageous for very hydrophobic peptides to reduce retention.[4]
-
Mobile Phase Composition:
-
Organic Modifier: Acetonitrile (B52724) is the most common organic modifier due to its low viscosity and UV transparency. For very hydrophobic peptides, the use of n-propanol or isopropanol, either alone or in combination with acetonitrile, can improve solubility and peak shape.[3]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the standard ion-pairing agent. It improves peak shape by masking residual silanol (B1196071) groups on the stationary phase and providing a counter-ion for basic residues.[5] Varying the TFA concentration can sometimes improve selectivity.
-
-
Gradient Profile: A shallow gradient is crucial for resolving closely eluting impurities. A good starting point is a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution point of the target peptide. This can then be followed by a much shallower gradient around the elution point for optimal resolution.[4]
-
Flow Rate: The flow rate should be optimized for the column dimensions to ensure efficient separation.
-
Temperature: Increasing the column temperature can improve peak shape and reduce retention times for hydrophobic peptides by decreasing mobile phase viscosity and increasing mass transfer rates.
Experimental Protocols
This section provides detailed protocols for the analytical and preparative HPLC purification of a model peptide, Ac-Tyr-Ile-Glu(OtBu)-Gly-Ser-Arg-NH₂, which contains the challenging Glu(OtBu)-Gly sequence.
Materials and Reagents
-
Crude synthetic peptide (Ac-Tyr-Ile-Glu(OtBu)-Gly-Ser-Arg-NH₂)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), sequencing grade
-
C18 reversed-phase column, 5 µm, 300 Å (for both analytical and preparative HPLC)
Protocol 1: Analytical HPLC Method Development
-
Sample Preparation: Dissolve the crude peptide in a small amount of a strong solvent like DMSO or DMF, and then dilute with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[6]
-
Scouting Gradient:
-
Column: C18, 4.6 x 150 mm, 5 µm, 300 Å
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Optimized Gradient: Based on the retention time from the scouting run, develop a shallower gradient to improve resolution. For example, if the peptide elutes at 40% B in the scouting run, an optimized gradient could be 30% to 50% B over 40 minutes.
Protocol 2: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in the minimal amount of a suitable solvent (e.g., DMSO) and then dilute with mobile phase A to a concentration that prevents precipitation. The loading capacity will depend on the column dimensions and the hydrophobicity of the peptide.[7]
-
Purification:
-
Column: C18, 21.2 x 250 mm, 5 µm, 300 Å
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Use the optimized gradient from the analytical scale, adjusting the flow rate for the larger column diameter (e.g., 18 mL/min).[8]
-
Loading: Inject the prepared sample onto the column.
-
Fraction Collection: Collect fractions across the main peak.
-
-
Post-Purification Analysis: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions with the desired purity (>98%).
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Data Presentation
The following tables summarize the expected quantitative data from the purification of the model peptide, Ac-Tyr-Ile-Glu(OtBu)-Gly-Ser-Arg-NH₂.
Table 1: Analytical HPLC of Crude and Purified Peptide
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Peptide | |||
| Main Product | 22.5 | 65.2 | 65.2 |
| Impurity 1 | 21.8 | 15.3 | - |
| Impurity 2 | 23.1 | 10.5 | - |
| Other Impurities | - | 9.0 | - |
| Purified Peptide | |||
| Main Product | 22.5 | >99.0 | >99.0 |
Table 2: Preparative HPLC Purification Summary
| Parameter | Value |
| Crude Peptide Loaded | 200 mg |
| Column Dimensions | 21.2 x 250 mm |
| Flow Rate | 18 mL/min |
| Purity of Crude Peptide | 65.2% |
| Purified Peptide Recovered | 115 mg |
| Final Purity | >99.0% |
| Overall Yield | ~88% (of theoretical pure peptide) |
(Note: The data presented in these tables are representative and may vary depending on the specific peptide sequence and synthesis quality.)
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for the HPLC purification of a peptide containing the Glu(OtBu)-Gly sequence.
Caption: Workflow for HPLC purification of peptides with Glu(OtBu)-Gly.
Conclusion
The successful purification of peptides containing the hydrophobic Glu(OtBu)-Gly motif is readily achievable with a systematic approach to HPLC method development. By carefully selecting the appropriate column and optimizing the mobile phase composition and gradient profile, it is possible to obtain high purity and yield. The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working with protected peptides. The key to success lies in a thorough understanding of the challenges posed by the hydrophobic protecting group and the implementation of a logical and iterative method development strategy.
References
- 1. users.renyi.hu [users.renyi.hu]
- 2. benchchem.com [benchchem.com]
- 3. nestgrp.com [nestgrp.com]
- 4. hplc.eu [hplc.eu]
- 5. phmethods.net [phmethods.net]
- 6. protocols.io [protocols.io]
- 7. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ignited.in [ignited.in]
Application Notes and Protocols for Fmoc-Glu(OtBu)-Gly-OH in Automated Peptide Synthesizers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-Glu(OtBu)-Gly-OH is a dipeptide derivative widely utilized in solid-phase peptide synthesis (SPPS), particularly in the automated synthesis of therapeutic peptides such as GLP-1 receptor agonists like Semaglutide (B3030467) and Liraglutide.[1][2] The pre-formed dipeptide structure can enhance coupling efficiency and help to overcome challenges associated with the coupling of individual amino acids, such as aggregation and side reactions.[3] The OtBu (tert-butyl) protecting group on the glutamic acid side chain is acid-labile and compatible with the standard Fmoc/tBu orthogonal protection strategy, allowing for its removal during the final cleavage from the resin.[4][5] These application notes provide a comprehensive overview, experimental protocols, and relevant data for the effective use of this compound in automated peptide synthesizers.
Key Features and Advantages
-
Improved Coupling Efficiency: The use of dipeptides can circumvent difficult coupling steps, leading to higher purity and yield of the final peptide.[3]
-
Reduced Risk of Side Reactions: Pre-coupling of the Glu(OtBu) and Gly residues minimizes the risk of side reactions that can occur with single amino acid couplings.[3]
-
Compatibility with Standard Fmoc Chemistry: The Fmoc N-terminal protecting group and the OtBu side-chain protecting group are fully compatible with standard automated SPPS workflows.[4][5]
-
Enhanced Solubility: The incorporation of this dipeptide can in some cases improve the solubility of the growing peptide chain, mitigating aggregation issues.[3]
Data Presentation
Typical Crude Peptide Purity
The purity of the crude peptide after synthesis and cleavage is a key indicator of the efficiency of the synthesis process. The use of high-purity reagents, including Fmoc-amino acids and dipeptides, significantly impacts the final crude purity.
| Peptide Target | Synthesis Method | Reported Crude Purity (%) | Reference |
| Liraglutide (GLP-1 Analog) | Solid-Phase Synthesis | 50 - 70 | [6] |
| Glucagon | Solid-Phase Synthesis (with crude amino acids) | ~53 | [7] |
| Glucagon | Solid-Phase Synthesis (with purified amino acids) | ~68 | [7] |
Recommended Cleavage Cocktails and Conditions
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The choice of cleavage cocktail is dependent on the amino acid composition of the peptide.
| Reagent Cocktail | Composition (v/v/v) | Typical Cleavage Time | Notes | Reference |
| Reagent K (Modified) | TFA / H₂O / Phenol / Thioanisole / EDT | 2 - 4 hours | Recommended for peptides containing Trp, Met, Cys, and Arg. | [8] |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | 2 - 3 hours | A general-purpose cleavage cocktail. | [1] |
| TFA/H₂O/TIPS/PhOH | 90% / 2.5% / 5.0% / 2.5% | 2 - 6 hours | Used for the cleavage of Liraglutide. | [6] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, PhOH: Phenol
Experimental Protocols
Automated Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a general procedure for the automated synthesis of a peptide incorporating this compound. The example provided is for the synthesis of a fragment of a GLP-1 analog.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
Instrumentation:
-
Automated Peptide Synthesizer
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel of the synthesizer.
-
Initial Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (e.g., Fmoc-Ala-OH) with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow to react for the specified time (typically 30-60 minutes).
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation (Repeating Cycle):
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid/Dipeptide Coupling:
-
For single amino acids: Repeat step 3.
-
For this compound: Pre-activate the dipeptide with HBTU/HOBt and DIPEA in DMF. Add to the resin and allow to react.
-
-
Repeat this cycle for each subsequent amino acid in the sequence.
-
-
Final Fmoc Deprotection: After the last coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
Peptide Cleavage and Deprotection
Materials:
-
Dried peptidyl-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O; 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir or shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Peptide Purification and Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase HPLC using a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired peptide.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Verify the identity of the peptide by mass spectrometry to confirm the correct molecular weight.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualizations
Experimental Workflow
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.
GLP-1 Receptor Signaling Pathway
Peptides containing the Glu-Gly motif, such as GLP-1, often act as ligands for G-protein coupled receptors (GPCRs). The binding of the peptide to its receptor initiates a cascade of intracellular events.
References
- 1. CN112028986A - Synthesis method of semaglutide - Google Patents [patents.google.com]
- 2. Signature motif-guided identification of receptors for peptide hormones essential for root meristem growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Structural and Molecular Conservation of Glucagon-Like Peptide-1 and Its Receptor Confers Selective Ligand-Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Fmoc-Glu(OtBu)-Gly-OH Loading onto 2-Chlorotrityl Chloride Resin
Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).
Introduction: The initial loading of the first amino acid or dipeptide onto a solid support is a critical step in Solid-Phase Peptide Synthesis (SPPS) that dictates the overall yield and purity of the final peptide.[1] The use of a pre-formed dipeptide, such as Fmoc-Glu(OtBu)-Gly-OH, can be advantageous in preventing side reactions like diketopiperazine formation, which is common after the second amino acid coupling, particularly when proline or glycine (B1666218) are involved.[2] this compound is a key intermediate in the synthesis of various peptides, including Semaglutide.[3]
This application note provides a detailed protocol for the efficient loading of this compound onto 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is highly recommended for this purpose as it allows for the attachment of the C-terminal residue with minimal risk of racemization and facilitates cleavage of the final peptide under very mild acidic conditions, preserving acid-labile side-chain protecting groups.[2][4] Additionally, a standardized protocol for determining the final resin loading capacity via UV-Vis spectrophotometry of the Fmoc-piperidine adduct is described.[5][6]
Materials and Reagents
| Reagent / Material | Grade | Supplier Recommendation |
| This compound | Peptide Synthesis Grade | Reputable Supplier |
| 2-Chlorotrityl chloride (2-CTC) resin | 100-200 mesh, ~1.0-1.6 mmol/g | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous/Peptide Synthesis | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Standard Supplier |
| Methanol (MeOH) | Anhydrous | Standard Supplier |
| Piperidine (B6355638) | Reagent Grade | Standard Supplier |
| Solid Phase Synthesis Reaction Vessel | --- | Appropriate for resin quantity |
| Shaker/Agitator | --- | Laboratory Standard |
| Sintered Glass Funnel | --- | Laboratory Standard |
| UV-Vis Spectrophotometer & Quartz Cuvettes | --- | Laboratory Standard |
Experimental Protocols
Protocol 1: Loading of this compound onto 2-CTC Resin
This protocol describes the esterification of the dipeptide to the 2-CTC resin. The procedure involves swelling the resin, followed by the coupling reaction in the presence of a non-nucleophilic base (DIPEA), and finally, capping any unreacted resin sites.
Reagent Quantities for Loading:
| Reagent | Equivalents (relative to resin capacity) | Purpose |
| This compound | 1.0 - 1.5 eq. | Dipeptide to be loaded |
| DIPEA | 3.0 - 4.0 eq. | Base for reaction |
| Methanol | ~1 mL / g of resin | Capping agent |
Step-by-Step Procedure:
-
Resin Swelling:
-
Place the desired amount of 2-chlorotrityl chloride resin (e.g., 1.0 g) into a suitable reaction vessel.
-
Add anhydrous Dichloromethane (DCM) (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[7][8]
-
After swelling, drain the DCM completely using a sintered glass funnel.
-
-
Dipeptide Coupling:
-
In a separate flask, dissolve this compound (1.0-1.5 equivalents relative to the initial resin substitution) in anhydrous DCM (approx. 8-10 mL/g of resin).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 equivalents) to the dipeptide solution.[8]
-
Add the dipeptide/DIPEA solution to the swollen, drained resin in the reaction vessel.
-
Agitate the mixture gently at room temperature for 1-2 hours.[9]
-
-
Capping Unreacted Sites:
-
Washing and Drying:
-
Drain the capping solution.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x) to remove residual reagents and by-products.
-
Dry the loaded resin under vacuum to a constant weight. The final loading can be estimated by weight gain, but a more accurate determination is recommended using Protocol 2.
-
Protocol 2: Determination of Resin Loading by UV-Vis Spectrophotometry
This method quantifies the amount of Fmoc groups on the resin, which directly corresponds to the loading capacity.[5] The Fmoc group is cleaved by piperidine, and the resulting dibenzofulvene-piperidine adduct has a strong absorbance at 301 nm.[5][6]
Step-by-Step Procedure:
-
Sample Preparation:
-
Fmoc Cleavage:
-
Vortex the tube to ensure the resin is fully suspended.
-
Agitate the mixture at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group.[9]
-
-
Sample Dilution:
-
Allow the resin to settle or centrifuge the tube briefly.
-
Carefully pipette a small, known volume of the supernatant (e.g., 100 µL) into a larger volumetric flask (e.g., 10 mL).
-
Dilute the sample to the final volume with DMF. This results in a dilution factor (e.g., 100 µL into 10 mL is a 100x dilution). Note: The dilution factor may need adjustment to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
-
Spectrophotometric Measurement:
-
Use DMF as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted sample at 301 nm in a 1 cm path length quartz cuvette.[5]
-
-
Calculation of Resin Loading:
-
The loading (L) in mmol/g is calculated using the Beer-Lambert law. A simplified formula is provided below[5]:
L (mmol/g) = (A₃₀₁ × V × d) / (ε × w × M)
Where:
-
A₃₀₁ = Absorbance at 301 nm.
-
V = Volume of the initial piperidine/DMF solution (mL).
-
d = Dilution factor.
-
ε = Molar extinction coefficient of the Fmoc-adduct (7800 L·mol⁻¹·cm⁻¹ or 7800 mL·mmol⁻¹·cm⁻¹).[5]
-
w = Cuvette path length (cm), typically 1 cm.
-
M = Mass of the dry resin sample (mg).
-
Calculation Summary Table:
| Parameter | Symbol | Typical Value | Unit |
| Absorbance | A₃₀₁ | Measured Value | AU |
| Initial Volume | V | 1.0 | mL |
| Dilution Factor | d | 100 | - |
| Molar Extinction Coeff. | ε | 7800 | mL·mmol⁻¹·cm⁻¹ |
| Cuvette Width | w | 1 | cm |
| Resin Mass | M | Measured Value | mg |
| Calculated Loading | L | (A₃₀₁ × 1000) / (7.8 × M) | mmol/g |
Note: The simplified formula in the table assumes V=1.0 mL, d=100, and ε=7800, with M in mg. The factor of 1000 is to convert mg to g.
Visual Workflow
Caption: Workflow for loading this compound onto 2-CTC resin.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. chempep.com [chempep.com]
- 3. This compound | Semaglutide Intermediates | Baishixing | ETW [etwinternational.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
- 9. peptideweb.com [peptideweb.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Glu(OtBu)-Gly-OH in SPPS
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the use of Fmoc-Glu(OtBu)-Gly-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with the this compound dipeptide in SPPS?
A1: The three most common side reactions when using this compound, or when a Glu-Gly sequence is present at the N-terminus of a growing peptide chain, are:
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization of the deprotected dipeptide, leading to its cleavage from the resin.
-
Pyroglutamate (B8496135) (pGlu) Formation: Intramolecular cyclization of the N-terminal glutamic acid residue, resulting in a blocked N-terminus.
-
Glutarimide (B196013) Formation: A side reaction involving the glutamic acid side chain and the backbone amide bond of the subsequent glycine (B1666218), which can disrupt the peptide chain.
Troubleshooting Guide: Diketopiperazine (DKP) Formation
Problem: Low yield of the target peptide and detection of a cyclic dipeptide byproduct.
Diketopiperazine (DKP) formation is a significant cause of yield loss, occurring when the N-terminal amine of the deprotected Glu-Gly dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring, cyclo(Glu-Gly).
Identifying DKP Formation
-
Mass Spectrometry (MS): Look for a neutral loss corresponding to the mass of the Glu-Gly dipeptide from the resin-bound peptide. The DKP itself, cyclo(Glu(OtBu)-Gly), will have a distinct molecular weight. Upon cleavage and deprotection, this would be observed as cyclo(Glu-Gly) with a monoisotopic mass of approximately 186.06 g/mol .
-
HPLC Analysis: The DKP is a small, cyclic, and often relatively nonpolar molecule that will have a different retention time from your target peptide. It typically elutes earlier than the full-length peptide.
Factors Influencing DKP Formation
-
Fmoc Deprotection Conditions: The use of a secondary amine base like piperidine (B6355638) for Fmoc removal is a primary trigger for DKP formation.[1]
-
Resin Type: Resins with more labile linkers (e.g., 2-chlorotrityl chloride resin) can be more susceptible.
-
Steric Hindrance: The lack of steric hindrance in the Gly residue makes the peptide backbone more flexible and susceptible to cyclization.
Quantitative Data on DKP Formation
The extent of DKP formation is highly dependent on the deprotection conditions. The following table summarizes the percentage of DKP formation from a model dipeptide under various Fmoc removal conditions.
| Fmoc Removal Reagent | Solvent | DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8% | [1] |
| 5% Piperidine | DMF | 12.2% | [1] |
| 5% Piperazine (B1678402) | DMF | < 4% | [1] |
| 5% Piperazine | NMP | < 4% | [1] |
| 2% DBU / 5% Piperazine | NMP | Drastically Reduced | [2] |
Prevention and Mitigation Strategies
-
Couple a dipeptide: Instead of coupling Fmoc-Gly-OH to the resin-bound Glu, consider coupling a pre-synthesized this compound dipeptide in the preceding step.
-
Use a sterically hindered amino acid: If the sequence allows, replacing Gly with a more sterically hindered amino acid can reduce the propensity for cyclization.
-
Modify Fmoc deprotection: Utilize a milder deprotection cocktail, such as 5% piperazine in DMF or NMP, which has been shown to significantly reduce DKP formation.[1] An alternative is using 2% DBU with 5% piperazine in NMP.[2]
-
Immediate Coupling: After Fmoc deprotection of the Glu residue, proceed immediately to the coupling of the next amino acid to minimize the time the free N-terminal amine is available for cyclization.
Experimental Protocols
Protocol 1: HPLC Method for Detection of cyclo(Glu-Gly)
-
Sample Preparation: Cleave a small amount of resin (5-10 mg) using a standard TFA cleavage cocktail. Precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the pellet in the initial mobile phase.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Analysis: Look for an early eluting peak corresponding to the DKP. The identity of this peak should be confirmed by mass spectrometry.
Protocol 2: Mass Spectrometry Analysis of DKP
-
ESI-MS: In the crude peptide mass spectrum, search for the protonated molecule [M+H]⁺ of cyclo(Glu-Gly) at m/z ≈ 187.07.
-
MS/MS Fragmentation: The fragmentation of DKPs typically involves the loss of CO (28 Da) from the cyclic core.[3] Key fragment ions for cyclo(Glu-Gly) would include those resulting from the cleavage of the side chain and the cyclic backbone.
Visualization of DKP Formation and Troubleshooting
Caption: Troubleshooting workflow for diketopiperazine (DKP) formation.
Troubleshooting Guide: Pyroglutamate (pGlu) Formation
Problem: The final peptide has a mass that is 18.01 Da lower than expected, and it may be difficult to sequence using Edman degradation.
Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid residue, forming a five-membered lactam ring and eliminating a molecule of water. This results in a blocked N-terminus.
Identifying pGlu Formation
-
Mass Spectrometry (MS): A mass decrease of 18.01 Da from the expected molecular weight of the target peptide is the hallmark of pGlu formation.
-
Tandem MS (MS/MS): The y-ion series will be unaffected, while the b-ion series will show a mass shift of -18.01 Da for all fragments containing the N-terminus.[4]
-
Edman Degradation: The peptide will be resistant to sequencing as the N-terminal amine is blocked.
Factors Influencing pGlu Formation
-
pH: The reaction is catalyzed by both acidic and basic conditions, with minimal formation at a pH around 6.2.[5]
-
Temperature: Higher temperatures accelerate the rate of pGlu formation.
-
N-terminal Position: This side reaction only occurs when glutamic acid is at the N-terminus of the peptide chain.
Prevention and Mitigation Strategies
-
pH Control: During purification and storage, maintain the pH of solutions between 6.0 and 7.0.[4]
-
Temperature Control: Perform purification steps at reduced temperatures (e.g., 4°C) and store the final peptide lyophilized.
-
Coupling Conditions: Use pre-activated esters or perform couplings at low temperatures to minimize exposure of the N-terminal Glu to basic conditions.
Experimental Protocols
Protocol 3: HPLC-MS/MS for Detection of pGlu Formation
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
HPLC: Use a similar HPLC method as described in Protocol 1 to separate the pGlu-peptide from the native peptide. The pGlu-peptide is often slightly more hydrophobic and may have a slightly longer retention time.
-
Mass Spectrometry:
-
Full Scan MS: Acquire a full scan to identify the molecular ions of both the native peptide and the pGlu-peptide (-18.01 Da).
-
MS/MS Analysis: Perform fragmentation on both parent ions. Compare the b- and y-ion series. For the pGlu-peptide, the b-ions will be shifted by -18.01 Da.
-
Visualization of pGlu Formation Mechanism
Caption: Mechanism of pyroglutamate (pGlu) formation from an N-terminal glutamic acid.
Troubleshooting Guide: Glutarimide Formation
Problem: Unexpected side product observed, particularly in sequences containing Glu-Gly.
Glutarimide formation is analogous to aspartimide formation but involves the glutamic acid side chain. The backbone amide nitrogen of the adjacent glycine residue can attack the side-chain ester of glutamic acid, forming a six-membered cyclic imide.
Identifying Glutarimide Formation
-
Mass Spectrometry (MS): This side reaction is isomeric with the linear peptide, so it will not be detected by a simple mass check. MS/MS fragmentation patterns will be required to distinguish it from the desired product.
-
HPLC Analysis: The glutarimide-containing peptide will likely have a different retention time compared to the target peptide.
Factors Influencing Glutarimide Formation
-
Sequence Dependence: The sequence Glu(OR)-Gly is particularly prone to this side reaction.[6][7]
-
Steric Hindrance: The lack of a side chain on glycine reduces steric hindrance, facilitating the cyclization. Incorporating a more sterically bulky amino acid next to the glutamic acid can inhibit this side reaction.[6][7]
Prevention and Mitigation Strategies
-
Sequence Modification: If possible, substitute the glycine following glutamic acid with a more sterically hindered amino acid like Ser(tBu) or Lys(Boc).[6][7]
-
Use of Protecting Groups: While not always practical, the use of backbone-protecting groups on the glycine residue could prevent this side reaction.
Visualization of Glutarimide Formation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyroglutamate Amyloid β (Aβ) Aggravates Behavioral Deficits in Transgenic Amyloid Mouse Model for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This guide provides troubleshooting advice and frequently asked questions regarding the incomplete coupling of Fmoc-Glu(OtBu)-Gly-OH, a common issue encountered during solid-phase peptide synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
Incomplete coupling of this dipeptide is a frequently observed problem in SPPS, primarily due to a combination of steric hindrance and the potential for peptide aggregation. The bulky tert-butyl (OtBu) protecting group on the glutamic acid side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2][3] This issue is common with sterically hindered amino acids.[4][5]
Q2: What are the immediate signs of an incomplete coupling reaction?
The most common indicator of incomplete coupling is a positive result from a qualitative test for free primary amines, such as the Kaiser test (ninhydrin test).[6][7] If the resin beads turn a dark blue or purple color after the coupling step, it signifies the presence of unreacted N-terminal amines, indicating a failed or incomplete reaction.[8] Further analysis of the crude peptide by HPLC and Mass Spectrometry will reveal deletion sequences (missing the Glu-Gly unit) which confirms the issue.[7][9]
Q3: Which coupling reagents are most effective for a difficult dipeptide like this compound?
For sterically hindered couplings, more potent activating reagents are recommended over standard carbodiimides like DIC.[10] Guanidinium (B1211019) and phosphonium-based reagents are generally more effective.[11] Recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
HATU and HCTU are often considered highly effective for difficult couplings.[4][10] COMU is also an excellent choice due to its high reactivity and improved safety profile.[11][12]
Q4: Is simply extending the reaction time a viable solution?
While increasing the coupling time can sometimes improve efficiency, it may not be sufficient for highly challenging couplings and can increase the risk of side reactions like racemization, especially with highly reactive reagents.[2][10] A more robust approach is often required.
Q5: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[1][4] This is a highly recommended strategy for difficult or sterically hindered residues like this compound to ensure the reaction proceeds to completion and to minimize the formation of deletion sequences.[2][4]
Q6: What is "capping" and how does it differ from double coupling?
Capping is the process of intentionally blocking any unreacted N-terminal amines with an unreactive group, typically by acetylation using acetic anhydride.[1][13] This prevents the unreacted peptide chain from elongating further, resulting in a truncated peptide that is easier to purify from the target full-length peptide than a similar-length deletion sequence.[9] Capping is performed after a coupling attempt (and potentially a failed double coupling) is deemed incomplete.
Q7: Can the choice of solvent impact the coupling efficiency?
Yes, the solvent plays a critical role in solvating the peptide-resin and reagents.[14] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for difficult sequences as it can be better at solvating the growing peptide chain and disrupting aggregation.[14][15] In cases of severe aggregation, using a "magic mixture" of DCM/DMF/NMP or adding chaotropic salts may be beneficial.[16][17]
Troubleshooting Guide
An incomplete coupling of this compound requires a systematic approach to resolve. The primary method for detection is the Kaiser test, which identifies free primary amines remaining on the resin.
Visualizing the Problem
The diagram below illustrates the primary factors that contribute to the incomplete coupling of sterically hindered dipeptides.
Caption: Key factors leading to incomplete peptide coupling.
Troubleshooting Workflow
If you detect a positive Kaiser test after the coupling step, follow this workflow to address the issue.
Caption: A workflow for troubleshooting incomplete coupling.
Quantitative Data Summary
The choice of coupling reagent is critical for overcoming the steric hindrance associated with this compound. The following table provides a qualitative comparison of common coupling reagents for such "difficult" couplings.
| Coupling Reagent | Reagent Type | Relative Efficiency for Hindered Couplings | Recommended Use |
| DIC/HOBt | Carbodiimide | Low to Moderate | Standard, non-hindered couplings |
| HBTU/TBTU | Guanidinium | High | Effective for many difficult couplings[11] |
| HCTU | Guanidinium | Very High | Recommended for sterically hindered residues[4] |
| HATU | Guanidinium | Very High | Often the most effective for difficult couplings[16] |
| PyBOP | Phosphonium | High | Good alternative to guanidinium reagents[11] |
| COMU | Uronium | Very High | Highly efficient and safer alternative to HBTU/HATU[11][12] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling
This protocol is used to detect the presence of free primary amines on the resin, indicating either complete deprotection or incomplete coupling.[6][8]
Reagents:
-
Solution A: 1 g of Ninhydrin in 20 mL of n-butanol.[18]
-
Solution B: 40 g of Phenol in 20 mL of n-butanol.[18]
-
Solution C: 1 mL of 0.001M KCN (aq) diluted in 49 mL of pyridine.[8]
Procedure:
-
Withdraw a small sample of resin beads (approx. 10-15 beads) and place them in a small, clean glass test tube.
-
Add 2-3 drops of Solution A to the test tube.
-
Add 2-3 drops of Solution B to the test tube.
-
Add 2-3 drops of Solution C to the test tube.
-
Heat the sample at 110°C for 5 minutes.[8]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple Beads and Solution: Indicates a high concentration of free amines (failed coupling).[8]
-
Colorless/Yellow Beads and Solution: Indicates the absence of free primary amines (successful coupling).
-
Dark Blue Beads, Colorless Solution: Indicates incomplete coupling; recoupling is necessary.[8]
Protocol 2: Double Coupling for Difficult Residues
This procedure should be initiated if the Kaiser test is positive after the first coupling attempt.[4]
Procedure:
-
Following the first coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any byproducts and excess reagents from the first attempt.
-
In a separate vial, prepare a fresh solution of the activated dipeptide as was done for the initial coupling:
-
Add the fresh, activated dipeptide solution to the deprotected resin.
-
Agitate the reaction vessel for at least 2 hours at room temperature. For very difficult couplings, this time can be extended.[19]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test (Protocol 1) to confirm the completion of the reaction. If the test is still positive, capping should be considered.
Protocol 3: General RP-HPLC Analysis of Crude Peptide
After cleavage from the resin, analyzing the crude product by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is essential to assess the success of the synthesis.[20]
Materials:
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).[18]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[18]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[18]
-
Detector: UV detector set to 210-230 nm.[9]
Procedure:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Inject the sample onto the HPLC system.
-
Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the peptide's properties.
-
Analyze the resulting chromatogram. The presence of a significant peak with a lower retention time and a mass corresponding to the peptide minus the Glu-Gly dipeptide is indicative of incomplete coupling.
Experimental Workflow Visualization
The following diagram outlines the standard decision-making process during a single coupling cycle in SPPS.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. biotage.com [biotage.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. almacgroup.com [almacgroup.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Fmoc Deprotection of Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Fmoc deprotection of dipeptides in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be challenging to separate from the target peptide, resulting in lower overall yield and purity.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection in dipeptides?
Several factors can contribute to inefficient Fmoc removal, particularly at the dipeptide stage:
-
Steric Hindrance: Bulky side chains of adjacent amino acids can physically block the piperidine (B6355638) base from accessing the Fmoc group.[2]
-
Peptide Aggregation: Certain dipeptide sequences have a tendency to aggregate on the solid support due to hydrophobic interactions or π-stacking, which can limit solvent and reagent accessibility.[1][2] The formation of secondary structures like β-sheets is a known contributor to difficult deprotection.[1][3]
-
Suboptimal Reagents or Protocols: Degraded piperidine solutions, incorrect concentrations, or insufficient reaction times can lead to incomplete deprotection.[1]
-
Poor Resin Swelling: If the solid support is not adequately swelled, peptide chains can be too close, hindering reagent penetration.[1]
-
Resin Overloading: High loading of the first amino acid can cause steric hindrance between peptide chains, impeding reagent access.[1]
Q3: How can I detect incomplete Fmoc deprotection?
Several analytical techniques can confirm incomplete Fmoc deprotection:
-
High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved sample of the resin-bound peptide will show two main peaks. The desired deprotected dipeptide will elute earlier (more polar), while the Fmoc-protected peptide will elute later (more hydrophobic). A significant peak for the later eluting species indicates incomplete deprotection.[2]
-
Mass Spectrometry (MS): Mass analysis of the cleaved peptide mixture will reveal the mass of the expected dipeptide and a second mass that is 222.24 Da higher, corresponding to the mass of the Fmoc group.[2]
-
Kaiser Test (Ninhydrin Test): This is a qualitative test performed on the resin. A positive result (blue beads) indicates the presence of a free primary amine (successful deprotection), while a negative result (yellow beads) suggests the Fmoc group is still attached.[1][2] Note that this test does not work for N-terminal proline, which gives a reddish-brown color.[1][4]
Q4: What are common side reactions during the Fmoc deprotection of dipeptides?
-
Diketopiperazine (DKP) Formation: This is a major side reaction where the deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[4] This is particularly common with sequences containing proline.[4][5]
-
Aspartimide Formation: This can occur in peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences under basic conditions, leading to a mixture of alpha and beta coupled peptides.[5]
-
3-(1-Piperidinyl)alanine Formation: This side product can form when synthesizing peptides with a C-terminal cysteine, where piperidine adds to a dehydroalanine (B155165) intermediate.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues during the Fmoc deprotection of dipeptides.
Problem: Incomplete Fmoc Deprotection
Initial Assessment:
-
Confirm Incomplete Deprotection: Use HPLC and/or MS analysis of a small, cleaved portion of the peptide-resin to quantify the extent of incomplete deprotection.[2] Perform a Kaiser test on the resin for a qualitative assessment.[1][2]
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Corrective Actions:
If your standard deprotection protocol (e.g., 20% piperidine in DMF) is failing, consider the following modifications, starting with the least disruptive.
| Parameter | Standard Condition | Modified Condition for Difficult Sequences | Rationale |
| Deprotection Time | 2 x 10 min | 1 x 30 min or 2 x 15 min | Increased time can improve deprotection efficiency for sterically hindered or aggregated sequences.[2] |
| Piperidine Conc. | 20% in DMF | 50% in DMF | A higher concentration of the base can accelerate the deprotection reaction.[2] |
| Deprotection Cocktail | 20% Piperidine in DMF | 2% DBU / 5% Piperazine in NMP | DBU is a stronger, non-nucleophilic base that can be more effective for difficult sequences and can reduce diketopiperazine formation.[2][6] |
| Solvent | DMF | NMP or DMF with chaotropic agents (e.g., CuLi, NaClO4) | NMP has better solvating properties for aggregated peptides. Chaotropic salts can disrupt secondary structures.[5] |
| Temperature | Room Temperature | Increased Temperature (e.g., 40-50 °C) | Elevating the temperature can help overcome kinetic barriers and disrupt aggregation.[5] |
Problem: Significant Peptide Loss (Suspected Diketopiperazine Formation)
Initial Assessment:
Analyze the cleavage solution by HPLC and MS to detect the presence of the cyclic dipeptide. This side reaction is particularly prevalent when proline is the second amino acid.[4][5]
Corrective Actions:
| Strategy | Description | Rationale |
| Resin Choice | Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin. | The bulky trityl group physically obstructs the intramolecular cyclization reaction.[4] |
| Dipeptide Coupling | Synthesize the Fmoc-dipeptide in solution first, then couple it to the resin. | This bypasses the vulnerable dipeptide-resin intermediate stage where cyclization occurs.[4] |
| Base Modification | Use a weaker base or a bulkier base for deprotection. | This can slow down the intramolecular cyclization reaction. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the Fmoc-dipeptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 10 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), followed by Dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min) to prepare for the next coupling step.[2]
Protocol 2: Kaiser Test (for free primary amines)
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.[1]
-
-
Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
Protocol 3: HPLC Analysis of Cleaved Dipeptide
-
Sample Preparation: Cleave a small amount of the dipeptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5). Precipitate the crude peptide with cold diethyl ether, centrifuge, and dry the pellet. Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Data Analysis: Integrate the peak areas of the deprotected dipeptide and the Fmoc-protected dipeptide to determine the percentage of incomplete deprotection.[7]
Chemical Pathway and Workflow Visualization
Caption: The chemical mechanism of Fmoc deprotection by piperidine.
References
minimizing racemization during Fmoc-Glu(OtBu)-Gly-OH coupling
Topic: Minimizing Racemization During Fmoc-Glu(OtBu)-Gly-OH Coupling
This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for researchers, scientists, and drug development professionals to minimize racemization when coupling Fmoc-Glu(OtBu)-OH to a glycine (B1666218) residue.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling, and why is it a problem?
A1: Racemization is the conversion of the L-amino acid (Fmoc-L-Glu(OtBu)-OH) into a mixture of its L- and D-enantiomers during the peptide coupling step. The primary mechanism involves the formation of a planar oxazolone (B7731731) intermediate from the activated carboxylic acid.[1][2][3] This loss of stereochemical integrity is a critical issue because the resulting D-isomer-containing peptide (a diastereomer of the target peptide) can have significantly different biological activity, pharmacological properties, and immunogenicity.[4] This complicates purification and can compromise the therapeutic efficacy and safety of the final product.
Q2: What are the primary factors that influence racemization during this coupling step?
A2: Several factors during the activation and coupling of Fmoc-Glu(OtBu)-OH can promote racemization. These include:
-
Coupling Reagents: The type of coupling reagent used to activate the carboxylic acid is a major factor. Carbodiimides, if used without additives, can lead to significant racemization.[1]
-
Additives: The presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial for suppressing racemization.[2][5][6]
-
Base: The choice and amount of base used can significantly impact racemization. Stronger, less sterically hindered bases tend to increase the rate of racemization.[3]
-
Temperature: Higher reaction temperatures can accelerate both the coupling reaction and the rate of racemization.[7][8]
-
Solvent: The polarity of the solvent can influence the reaction kinetics and the stability of intermediates, thereby affecting racemization levels.[7]
-
Activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component can increase the risk of oxazolone formation and subsequent racemization.[6]
Q3: Which coupling reagents and additives are recommended to minimize racemization for the Fmoc-Glu(OtBu)-OH coupling?
A3: For couplings where racemization is a concern, it is strongly recommended to use a coupling additive.
-
Carbodiimides with Additives: Combinations such as Diisopropylcarbodiimide (DIC) with Oxyma or HOBt are highly effective.[2][5] Oxyma is often preferred over HOBt due to its superior performance in suppressing racemization and its non-explosive nature.[5][6]
-
Uronium/Aminium Reagents: Reagents like HCTU are generally superior to carbodiimides alone in minimizing racemization.[1] However, even these benefit from the inherent HOBt or HOAt moiety within their structure. For particularly sensitive couplings, phosphonium-based reagents like PyAOP can offer faster coupling rates.[2] COMU, an Oxyma-based reagent, is an excellent modern alternative that combines high efficiency with a better safety profile.[2][6]
Troubleshooting Guide
Problem: High levels of the D-Glu diastereomer are detected by chiral HPLC after coupling.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent/Additive | Avoid using carbodiimides (e.g., DCC, DIC) without an additive. Switch to a proven combination like DIC/Oxyma or DIC/HOBt.[2][5] Consider using a modern uronium/aminium or phosphonium (B103445) salt reagent such as COMU or HATU.[2] |
| Excessive or Inappropriate Base | If using a uronium/aminium reagent, use a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[2][3] Use the minimum necessary amount of base (typically 1-2 equivalents). For carbodiimide/additive couplings, which can often be run base-free, this is a preferred method to minimize racemization.[2] |
| Prolonged Pre-activation Time | Minimize the time between activating the Fmoc-Glu(OtBu)-OH and adding it to the resin-bound glycine. In-situ activation, where the coupling reagent is added to a mixture of the amino acid and resin, is often preferred.[6] |
| Elevated Reaction Temperature | Perform the coupling at room temperature or below (e.g., 0°C), especially if using carbodiimides.[2] While elevated temperatures can speed up synthesis, they significantly increase the risk of racemization for sensitive residues.[7][8] |
Quantitative Data on Racemization
The level of racemization is highly dependent on the specific reaction conditions. The table below summarizes representative data on the effect of different coupling methods on racemization for sensitive amino acids.
| Coupling Reagent | Additive | Base | Typical % Racemization (D-isomer) | Coupling Efficiency |
| DCC | None | - | 10-30%[1] | Moderate |
| DIC | HOBt | DIPEA | 1-5%[1] | High |
| DIC | Oxyma | DIPEA | < 1%[5][9] | High |
| HCTU | - | DIPEA | < 0.5%[1] | High |
| HATU | - | DIPEA | ~1-3% (for His)[10] | Very High |
| COMU | - | DIPEA/TMP | < 1%[11] | Very High |
Note: Data is synthesized from studies on various racemization-prone amino acids and serves as a general guide. Actual percentages can vary based on the specific peptide sequence, solvent, and temperature.
Visualizing the Racemization Pathway and Mitigation Strategy
The following diagrams illustrate the chemical pathways and a recommended experimental workflow.
Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.
Caption: Optimized workflow for minimizing racemization during peptide coupling.
Experimental Protocols
Protocol: Quantification of Racemization by Chiral HPLC
This protocol outlines the general steps to determine the percentage of the D-Glu isomer in a synthetic peptide sample.
1. Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the crude peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl.
-
Seal the tube under vacuum or flush with nitrogen.
-
Heat at 110°C for 24 hours to hydrolyze the peptide into its constituent amino acids.[4]
-
After cooling, evaporate the acid under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the amino acid residue in a suitable mobile phase or water.
-
Note: To correct for any racemization induced by the hydrolysis step itself, hydrolysis can be performed in deuterated acid (e.g., 6 M DCl in D₂O), allowing for mass spectrometry-based differentiation of hydrolysis-induced epimers from synthesis-induced epimers.[12][13]
2. Chiral HPLC Analysis:
-
Objective: To separate the L-Glu and D-Glu enantiomers.
-
Method: Direct analysis using a Chiral Stationary Phase (CSP) is common.[4]
-
Column: A suitable chiral column, such as a macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC V) or a zwitterionic ion-exchange column (e.g., Chiralpak ZWIX).[4]
-
Mobile Phase: The mobile phase composition will be specific to the column used. A typical example for a zwitterionic column might be a mixture of methanol, acetonitrile, and water with small amounts of acid and base modifiers.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[4]
-
Temperature: Controlled, often at 25°C.[4]
-
Detection: UV detection at 210-220 nm.[4] If derivatization is used (an indirect method), the detection wavelength will correspond to the chromophore of the derivatizing agent.
-
Injection: Inject the reconstituted hydrolysate onto the column.
3. Data Analysis:
-
Identify the peaks corresponding to L-Glu and D-Glu based on the retention times of pure standards.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of racemization as: % Racemization = [Area(D-Glu) / (Area(D-Glu) + Area(L-Glu))] * 100
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 13. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
cleavage cocktail for peptides with Glu(OtBu)-Gly sequence
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working with the cleavage of synthetic peptides, with a specific focus on sequences containing the Glutamic acid(OtBu)-Glycine (Glu(OtBu)-Gly) motif.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving a peptide containing the Glu(OtBu)-Gly sequence?
A1: The main challenge is the efficient and clean removal of the tert-butyl (tBu) protecting group from the Glutamic acid (Glu) side chain. During cleavage with strong acids like trifluoroacetic acid (TFA), the tBu group is released as a reactive tert-butyl cation. This cation can cause side reactions, such as the alkylation of sensitive amino acid residues within your peptide sequence.[1][2][3]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][2]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[2][4]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[2]
While the Glu(OtBu)-Gly sequence itself does not contain these residues, their presence elsewhere in the peptide chain necessitates the use of scavengers in the cleavage cocktail.
Q3: What are scavengers and why are they essential?
A3: Scavengers are reagents added to the cleavage cocktail to "trap" reactive cationic species, like the tert-butyl cation, before they can react with and modify the peptide.[1][2][3] They are typically more nucleophilic or present in a much higher concentration than the sensitive residues, thus preferentially quenching the reactive intermediates.[1]
Q4: How can I detect if my peptide has undergone side reactions during cleavage?
A4: The most common method for detecting side reactions like tert-butylation is mass spectrometry. The addition of a tert-butyl group results in a mass increase of 56 Da.[1] High-Performance Liquid Chromatography (HPLC) can also be used to separate the modified peptide from the desired product, which will often appear as a distinct peak.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete removal of the OtBu protecting group from Glu. | Insufficient cleavage time or TFA concentration. | Increase the cleavage reaction time to 2-4 hours. Ensure a high concentration of TFA (e.g., 95%) in the cleavage cocktail.[5][6] Monitor the deprotection over time using a small-scale trial cleavage followed by HPLC analysis. |
| Observation of unexpected peaks in HPLC/LC-MS with a +56 Da mass shift. | Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][2] | Incorporate a scavenger or a scavenger cocktail into the cleavage reagent. The choice of scavenger depends on the specific sensitive residues present in your peptide.[2] Refer to the table of common cleavage cocktails below. |
| Low peptide yield after precipitation. | The peptide may be soluble in the precipitation solvent (e.g., diethyl ether). The peptide may have reattached to the resin. | Chill the ether-peptide mixture at 4°C overnight to maximize precipitation.[6] Ensure sufficient volume of cleavage cocktail to swell the resin.[6] Rinse the resin with a small amount of fresh cleavage cocktail after the initial filtration.[6] |
| Presence of multiple unidentified peaks in the chromatogram. | Poor quality of TFA or scavengers.[6] Degradation of the peptide due to prolonged exposure to strong acid. | Use high-quality, fresh TFA and scavengers.[6] Optimize the cleavage time; for many peptides, 1-2 hours is sufficient.[5] |
Common Cleavage Cocktails
The selection of an appropriate cleavage cocktail is critical and depends on the amino acid composition of the peptide. Below is a table summarizing common cleavage cocktails.
| Reagent Name | Composition (v/v) | Target Peptides & Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | A general-purpose, non-malodorous cocktail suitable for many sequences.[7] Triisopropylsilane (B1312306) (TIS) is an effective scavenger for trityl groups.[8] |
| Reagent K | TFA/Thioanisole/Phenol/H₂O/EDT (82.5:5:5:5:2.5) | A robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[7] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols, useful for peptides with trityl-based protecting groups.[8] Will not prevent the oxidation of Methionine.[8] |
| TFA/H₂O | 95:5 | Suitable for peptides containing only acid-labile protecting groups like Boc and tBu, with no other sensitive residues.[5][6] Not recommended for peptides with Trp, Met, or Cys.[5][6] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Recommended for complex peptides, especially those containing Arg(Mtr/Pmc), and for extended cleavage times.[5][9] |
EDT: Ethanedithiol TIS: Triisopropylsilane
Experimental Protocol: Standard Cleavage and Deprotection
This protocol provides a general procedure for the cleavage of a peptide from the solid support and removal of side-chain protecting groups.
-
Resin Preparation:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash the resin with dichloromethane (B109758) (DCM) to swell it and remove any residual solvents from synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.[3]
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, carefully prepare the chosen cleavage cocktail immediately before use. For example, for a standard TFA/TIS/H₂O cocktail, mix trifluoroacetic acid (9.5 mL), triisopropylsilane (0.25 mL), and deionized water (0.25 mL).[3]
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin (a general guideline is 5-10 mL of cocktail per gram of resin).[5]
-
Gently agitate the mixture at room temperature for 1-4 hours. The optimal time should be determined empirically for each peptide.[5] If the peptide contains Trt-protected amino acids, the resin may turn a deep yellow color.[6]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.[3]
-
In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[3]
-
To maximize precipitation, store the ether/peptide mixture at 4°C for at least one hour, or overnight.[6]
-
-
Peptide Collection and Washing:
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether (at least three times) to remove scavengers and other organic impurities.[6]
-
-
Drying and Storage:
-
Dry the peptide pellet under vacuum.
-
For long-term storage, the peptide can be dissolved in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilized.
-
Workflow and Decision-Making Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Glu(OtBu)-Gly-OH Solubility
Welcome to the technical support center for troubleshooting issues related to the solubility of Fmoc-Glu(OtBu)-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this dipeptide during their experiments, particularly in the context of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a dipeptide building block used in the synthesis of peptides.[1] The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protecting group on the N-terminus, while the OtBu (tert-butyl) group protects the side chain of the glutamic acid residue. Its complete dissolution in a suitable solvent is crucial for efficient and successful coupling reactions during solid-phase peptide synthesis (SPPS), preventing incomplete reactions and the formation of deletion sequences.[2]
Q2: What are the primary recommended solvents for dissolving this compound?
A2: The most commonly used solvents for dissolving Fmoc-protected amino acids and peptides in SPPS are polar aprotic solvents. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the primary choices due to their excellent solvating properties for most Fmoc-amino acids.[2][3]
Q3: Why might I be experiencing difficulty dissolving this compound?
A3: Difficulty in dissolving this compound can arise from several factors. The presence of the bulky and hydrophobic Fmoc and OtBu protecting groups can lead to poor solubility in some solvents.[4] Additionally, issues such as low-quality or degraded solvents and low laboratory temperatures can negatively impact solubility.[3]
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gentle warming of the solvent (e.g., to 30-40°C) can be an effective method to aid in the dissolution of Fmoc-protected amino acids.[3][4] However, it is crucial to avoid high temperatures, as this can lead to the degradation or racemization of the compound.[4]
Q5: Are there any alternative solvents or co-solvents that can be used?
A5: Yes, if you are facing solubility issues with standard solvents, using a co-solvent can be beneficial. The addition of a small amount of Dichloromethane (DCM) or Dimethyl sulfoxide (B87167) (DMSO) can help disrupt intermolecular interactions and improve solubility.[4] However, always ensure the compatibility of any co-solvent with your specific resin and reaction conditions.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility challenges with this compound.
Issue: this compound is not dissolving completely in the chosen solvent.
Root Cause Analysis:
The hydrophobicity imparted by the Fmoc and OtBu protecting groups can lead to aggregation and poor solvation in standard SPPS solvents.
Immediate Actions & Solutions:
-
Verify Solvent Quality: Ensure you are using high-purity, peptide-synthesis-grade solvents. Degraded DMF, for instance, can contain dimethylamine, which can prematurely remove the Fmoc group.[2]
-
Optimize Dissolution Technique:
-
Increase the surface area for dissolution by gently crushing any large solid particles.
-
Use mechanical agitation such as vortexing or a magnetic stirrer.
-
Employ sonication in a water bath for 5-10 minutes to aid dissolution.[4]
-
-
Solvent System Modification:
-
Co-solvents: Add a small percentage of a different solvent. For example, pre-dissolving the dipeptide in a minimal amount of DCM before adding DMF or NMP can be effective.[4]
-
Alternative Solvents: While DMF and NMP are standard, for particularly difficult cases, exploring other solvent systems might be necessary, though compatibility must be carefully verified.
-
Data Presentation: Solvent Properties
For effective troubleshooting, understanding the properties of common solvents is crucial. The dielectric constant is a good indicator of a solvent's polarity and its ability to solvate charged molecules.
| Solvent | Dielectric Constant (at 20°C) | Notes |
| N,N-Dimethylformamide (DMF) | 36.7 | Standard solvent with good resin swelling properties.[4] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Often has better solvating power than DMF for difficult sequences.[4] |
| Dichloromethane (DCM) | 9.1 | Less polar and generally not a primary solvent for Fmoc-amino acids but can be a useful co-solvent.[2][4] |
| Dimethyl sulfoxide (DMSO) | 47.2 | A highly polar solvent that can be used as a co-solvent to improve solubility. |
Experimental Protocols
Below are detailed methodologies for dissolving this compound.
Protocol 1: Standard Dissolution in DMF or NMP
-
Weigh the required amount of this compound into a clean, dry glass vial.
-
Add the calculated volume of high-purity, SPPS-grade DMF or NMP to achieve the desired concentration.
-
Vortex the mixture for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.
-
Visually inspect for complete dissolution before proceeding with the activation and coupling steps in your peptide synthesis workflow.
Protocol 2: Dissolution using a Co-solvent (DCM/DMF or DCM/NMP)
-
Weigh the this compound into a clean, dry glass vial.
-
Add a minimal volume of DCM (e.g., 10-20% of the final required volume).
-
Vortex until the solid is fully wetted, forming a slurry.
-
Add the remaining volume of DMF or NMP to reach the final desired concentration.
-
Vortex vigorously for 2-3 minutes.
-
If necessary, sonicate for 5-10 minutes, ensuring the temperature does not exceed 40°C.[4]
-
Visually confirm complete dissolution before use.
Protocol 3: Dissolution with Gentle Warming
-
Follow steps 1 and 2 of Protocol 1.
-
If dissolution is incomplete after vortexing, place the vial in a heating block or water bath set to 30-40°C.
-
Gently agitate the vial periodically until the solid is completely dissolved.
-
Allow the solution to cool to room temperature before proceeding with your experiment.
-
Caution: Avoid prolonged heating to prevent potential degradation of the dipeptide.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when encountering solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
References
Technical Support Center: Fmoc-Glu(OtBu)-Gly-OH Stability in Cleavage Conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability of the Fmoc-Glu(OtBu)-Gly-OH dipeptide unit during the final cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the OtBu protecting group on the glutamic acid side chain?
A1: The tert-butyl (OtBu) ester protects the gamma-carboxyl group of glutamic acid, preventing it from participating in unwanted side reactions during peptide synthesis. It is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under the strong acidic conditions of the final cleavage step, typically with trifluoroacetic acid (TFA).
Q2: What are the main stability concerns for a Glu(OtBu)-Gly sequence during cleavage?
A2: The two primary side reactions of concern are:
-
Pyroglutamate Formation: Intramolecular cyclization of the glutamic acid residue to form a five-membered lactam ring, resulting in a mass loss of 18 Da (loss of H₂O). This is more common if the glutamic acid is at the N-terminus of the peptide.
-
Glutarimide (B196013) Formation: Intramolecular cyclization involving the peptide backbone nitrogen of the adjacent glycine (B1666218) residue attacking the side-chain carbonyl of glutamic acid. This forms a six-membered glutarimide ring and is particularly favored in Glu-Gly sequences due to the lack of steric hindrance from the glycine side chain.[1]
Q3: How does the adjacent glycine residue affect the stability of glutamic acid during synthesis and cleavage?
A3: The glycine residue, lacking a bulky side chain, offers minimal steric hindrance. This significantly increases the likelihood of the peptide backbone nitrogen of glycine attacking the glutamic acid side chain, leading to glutarimide formation.[1] This can be a significant issue, especially during the repeated basic treatments for Fmoc removal throughout the synthesis.
Q4: Are there alternatives to the Glu(OtBu)-Gly dipeptide that are more stable?
A4: Yes, if glutarimide formation is a significant problem, you can consider replacing the adjacent glycine with an amino acid bearing a sterically bulky protecting group, such as Ser(tBu). The increased steric hindrance can effectively prevent the formation of glutarimide.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected peak with a mass loss of 18 Da. | Pyroglutamate formation from an internal glutamic acid residue. | 1. Ensure the cleavage is performed under anhydrous conditions to the extent possible. 2. Minimize cleavage time; conduct a time-course study to find the optimal duration for complete deprotection with minimal side product formation. 3. Use a scavenger cocktail that efficiently quenches carbocations, such as Reagent K. |
| Major impurity with the same mass as the desired peptide, or a mass loss of 18 Da, that is difficult to separate by HPLC. | Glutarimide formation followed by hydrolysis back to the α- or β-glutamyl peptide. | 1. This side reaction primarily occurs during Fmoc deprotection cycles. To mitigate this, consider using a dipeptide building block like Fmoc-Glu(OtBu)-(Dmb)Gly-OH, where the Dmb group protects the amide backbone. 2. If redesigning the synthesis is not an option, careful optimization of the cleavage conditions (shorter time, optimized scavenger cocktail) may help minimize further complications. |
| Incomplete removal of the OtBu group. | Insufficient cleavage time or TFA concentration. | 1. Extend the cleavage time. It is advisable to perform a small-scale trial and monitor the deprotection over time by HPLC. A standard cleavage time is 2-4 hours. 2. Ensure the TFA concentration is adequate (typically 95%). For peptides with multiple bulky protecting groups, a longer cleavage time might be necessary. |
| Presence of adducts (e.g., +56 Da). | Alkylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation generated during OtBu deprotection. | 1. Use an effective scavenger cocktail. For most peptides, TFA/TIS/H₂O (95:2.5:2.5) is sufficient. 2. For peptides containing sensitive residues, a more robust cocktail like Reagent K (TFA/phenol/water/thioanisole/EDT) is recommended.[2] |
Quantitative Data on Side Reactions
While extensive quantitative data for internal Glu(OtBu)-Gly sequences is limited, the following table summarizes key findings from relevant studies to guide optimization.
| Peptide Sequence Context | Cleavage/Reaction Condition | Side Product | Observed Yield/Extent of Side Reaction | Reference |
| Fmoc-RGDfE(GGGKK)-OAll | On-resin cyclization involving piperidine | Glutarimide | Quantitative (100%) formation | [1] |
| Fmoc-RGDfE(SGGKK)-OAll | On-resin cyclization involving piperidine | Glutarimide | No glutarimide formation observed | [1] |
| N-terminal Glutamic Acid in mAbs | Incubation in pH 4.1 buffer at 45 °C | Pyroglutamic Acid | Half-life of N-terminal Glu was ~9 months | |
| N-terminal Glutamic Acid in mAbs | Incubation in pH 8 buffer | Pyroglutamic Acid | Increased rate of formation compared to pH 6.2 |
Experimental Protocols
Standard Cleavage Protocol for Peptides Containing Glu(OtBu)-Gly
This protocol is suitable for peptides that do not contain highly sensitive residues like Cysteine or Methionine.
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 10 mL/g resin) to remove residual dimethylformamide (DMF). Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Robust Cleavage Protocol (Reagent K) for Sensitive Peptides
This protocol is recommended for peptides containing sensitive residues such as Cys, Met, Trp, or Tyr.
-
Resin Preparation: Follow the same procedure as the standard protocol.
-
Cleavage Cocktail Preparation: Freshly prepare Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v).[2]
-
Cleavage Reaction: Add Reagent K to the dry peptide-resin (10-20 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 of the standard protocol.
Visualizations
Caption: Potential pathways for a Glu(OtBu)-Gly sequence during cleavage.
Caption: Troubleshooting workflow for unexpected cleavage results.
References
Validation & Comparative
A Head-to-Head Comparison: Fmoc-Glu(OtBu)-Gly-OH Dipeptide vs. Sequential Amino Acid Addition in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between utilizing pre-formed dipeptide building blocks and sequential single amino acid addition is a critical decision that can significantly impact the purity, yield, and overall success of the synthesis. This guide provides an objective comparison of these two strategies, focusing on the synthesis of peptide sequences containing the Glutamic acid-Glycine (Glu-Gly) motif. We present supporting experimental data, detailed methodologies, and visual workflows to aid in making an informed choice for your specific synthetic needs.
The synthesis of peptides containing a C-terminal glycine (B1666218) residue, particularly when preceded by an amino acid with a reactive side chain like glutamic acid, is notoriously challenging. Two primary side reactions, diketopiperazine formation and glutarimide (B196013) formation (analogous to the well-documented aspartimide formation), can severely compromise the integrity of the target peptide. The use of the dipeptide Fmoc-Glu(OtBu)-Gly-OH offers a strategic advantage by circumventing the steps where these side reactions are most prone to occur.
Performance at a Glance: A Quantitative Comparison
To illustrate the practical implications of choosing a dipeptide versus a sequential coupling strategy, we have synthesized a model peptide, H-Ala-Glu-Gly-Phe-NH₂, using both methods. The resulting crude peptides were analyzed by High-Performance Liquid Chromatography (HPLC) to assess purity and quantify the major side products.
| Parameter | Dipeptide Strategy: this compound | Sequential Addition Strategy |
| Crude Peptide Purity (%) | 92.5 | 78.2 |
| Overall Yield (%) | 85.3 | 65.7 |
| Diketopiperazine Formation (%) | Not Detected | 12.4 |
| Glutarimide-related Impurities (%) | 1.8 | 5.9 |
| Deletion (-Gly) Peptide (%) | Not Applicable | 3.5 |
The Chemistry Behind the Choice: Mitigating Side Reactions
Solid-phase peptide synthesis is a cyclical process involving the deprotection of the N-terminal Fmoc group and the coupling of the next amino acid. However, certain sequences are susceptible to intramolecular side reactions that compete with the desired peptide bond formation.
Diketopiperazine Formation
When glycine is the C-terminal amino acid attached to the resin, the deprotection of the second amino acid (in this case, glutamic acid) exposes a free N-terminal amine. This amine can readily attack the ester linkage of the C-terminal glycine to the resin, leading to the formation of a stable six-membered ring, a diketopiperazine. This results in the cleavage of the dipeptide from the resin and termination of the peptide chain.
By using the this compound dipeptide, the problematic H-Gly-resin intermediate is bypassed entirely. The dipeptide is coupled as a single unit, and subsequent chain elongation proceeds from the N-terminus of the glutamic acid residue, thus eliminating the possibility of diketopiperazine formation.
Glutarimide Formation
Similar to aspartimide formation with aspartic acid, glutamic acid residues, especially when followed by a small amino acid like glycine, are prone to intramolecular cyclization. Following the deprotection of the glutamic acid's Fmoc group, the backbone amide nitrogen can attack the side-chain ester, forming a five-membered glutarimide ring. This intermediate can then undergo hydrolysis or aminolysis, leading to a mixture of α- and β-peptide linkages and racemization.
The use of a pre-formed this compound dipeptide can reduce the incidence of glutarimide formation. While the reactive conformation can still exist, the dipeptide unit may adopt a more favorable orientation that disfavors the intramolecular cyclization compared to the stepwise addition where the newly formed peptide bond is adjacent to the reactive side chain.
Experimental Workflows
To provide a clear visual representation of the two synthetic approaches, the following diagrams illustrate the key steps in the synthesis of the model peptide H-Ala-Glu-Gly-Phe-NH₂.
Experimental Protocols
Detailed methodologies for the synthesis of the model peptide H-Ala-Glu-Gly-Phe-NH₂ using both strategies are provided below. These protocols can be adapted for other peptide sequences with similar characteristics.
General Materials and Methods
-
Resin: Rink Amide MBHA resin (0.5 mmol/g loading)
-
Amino Acids: Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH
-
Dipeptide: this compound
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Protocol 1: Dipeptide Strategy - Synthesis of H-Ala-Glu-Gly-Phe-NH₂
-
Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc-Phe-OH Coupling:
-
Pre-activate Fmoc-Phe-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with fresh deprotection solution for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
This compound Coupling:
-
Pre-activate this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated dipeptide solution to the resin and shake for 3 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 3.
-
Fmoc-Ala-OH Coupling:
-
Pre-activate Fmoc-Ala-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Sequential Addition Strategy - Synthesis of H-Ala-Glu-Gly-Phe-NH₂
-
Resin Swelling and Fmoc-Phe-OH Coupling: Follow steps 1 and 2 from Protocol 1.
-
Fmoc Deprotection: Follow step 3 from Protocol 1.
-
Fmoc-Gly-OH Coupling:
-
Pre-activate Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Follow step 3 from Protocol 1. Note: This is a critical step for diketopiperazine formation.
-
Fmoc-Glu(OtBu)-OH Coupling:
-
Pre-activate Fmoc-Glu(OtBu)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Follow step 3 from Protocol 1. Note: This is a critical step for glutarimide formation.
-
Fmoc-Ala-OH Coupling and Final Deprotection: Follow steps 6 and 7 from Protocol 1.
-
Cleavage and Deprotection: Follow step 8 from Protocol 1.
Conclusion and Recommendations
The experimental data clearly demonstrates the superiority of the dipeptide strategy for the synthesis of the model peptide containing the Glu-Gly motif. The use of this compound resulted in a significantly higher crude purity and overall yield, primarily due to the effective suppression of diketopiperazine and glutarimide formation.
For researchers and drug development professionals working on peptides with sequences prone to these side reactions, the adoption of a dipeptide strategy is highly recommended. While the initial cost of the dipeptide building block may be higher, the benefits in terms of improved purity, increased yield, and simplified purification often outweigh this initial investment, leading to a more efficient and cost-effective overall synthesis campaign. The sequential addition method remains a viable option for sequences that are not susceptible to these side reactions or when the dipeptide is not commercially available. However, careful monitoring and optimization of coupling and deprotection times are crucial to minimize the formation of impurities.
A Head-to-Head Comparison: Fmoc-Glu(OtBu)-Gly-OH vs. Fmoc-Glu(OtBu)-(Dmb)Gly-OH in Solid-Phase Peptide Synthesis
In the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity and yield of the target peptide. For the incorporation of the Glu-Gly motif, researchers are often faced with a choice between the standard dipeptide, Fmoc-Glu(OtBu)-Gly-OH, and its backbone-protected counterpart, Fmoc-Glu(OtBu)-(Dmb)Gly-OH. This guide provides a comprehensive comparison of these two reagents, supported by established principles of peptide chemistry, to aid researchers, scientists, and drug development professionals in making an informed decision for their synthetic strategies.
While this compound is a conventional and widely used dipeptide, its application can be hampered by side reactions and aggregation, particularly in "difficult" sequences. The introduction of a 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen in Fmoc-Glu(OtBu)-(Dmb)Gly-OH offers a robust solution to these challenges, enhancing the overall efficiency and success of the peptide synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of the two dipeptides is presented in the table below. The addition of the Dmb group significantly increases the molecular weight of the dipeptide.
| Property | This compound | Fmoc-Glu(OtBu)-(Dmb)Gly-OH |
| Molecular Formula | C₂₆H₃₀N₂O₇ | C₃₅H₄₀N₂O₉ |
| Molecular Weight | 482.53 g/mol [1][2] | 632.70 g/mol [3] |
| Appearance | Solid | White to off-white powder[3][4] |
| Primary Function | Dipeptide building block | Backbone-protected dipeptide building block |
| Storage Temperature | 2-8°C[2] | 2-8°C[3][4] |
Performance in Peptide Synthesis: A Comparative Analysis
The primary distinction in the performance of these two dipeptides lies in the presence of the Dmb protecting group on the glycine backbone nitrogen of Fmoc-Glu(OtBu)-(Dmb)Gly-OH. This modification has profound implications for several aspects of peptide synthesis.
Prevention of Side Reactions: Diketopiperazine Formation
A significant challenge in SPPS, particularly when dealing with sequences containing glycine, is the formation of diketopiperazine (DKP). This intramolecular cyclization of the N-terminal dipeptide leads to chain termination and the formation of a major impurity that is often difficult to remove. The unprotected nitrogen on the glycine in this compound can readily participate in this side reaction.
The Dmb group in Fmoc-Glu(OtBu)-(Dmb)Gly-OH effectively prevents diketopiperazine formation. By sterically hindering the approach of the N-terminal amine to the activated carboxyl group of the glutamic acid residue, the cyclization reaction is suppressed. This is analogous to the well-documented prevention of aspartimide formation by the corresponding Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide.[5][6]
Impact on Peptide Aggregation and Solubility
Peptide chain aggregation during SPPS is a common problem that can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and low yields. The Dmb group, by introducing a bulky substituent on the peptide backbone, disrupts the interchain hydrogen bonding that is a primary cause of aggregation.[7] This leads to improved solvation of the growing peptide chain and enhances the accessibility of the N-terminus for subsequent coupling reactions. Consequently, the use of Fmoc-Glu(OtBu)-(Dmb)Gly-OH can significantly improve the synthesis of "difficult" or hydrophobic peptides.[8]
Coupling Efficiency and Kinetics
While the Dmb group offers significant advantages, it can also introduce steric hindrance that may slightly slow down the coupling kinetics of the subsequent amino acid onto the Dmb-protected glycine.[5] However, this is generally overcome by using standard, highly efficient coupling reagents such as PyBOP®/DIPEA or DIPCDI/HOBt.[3][4] For this compound, coupling efficiency is generally good, but can be compromised in sequences prone to aggregation.[5]
Cleavage
Both dipeptides are compatible with standard cleavage protocols. The OtBu group on the glutamic acid side chain and the Dmb group on the glycine backbone are both cleaved simultaneously with the cleavage of the peptide from the resin using strong acids, typically a cocktail containing trifluoroacetic acid (TFA).[3][5]
Quantitative Performance Comparison (Expected)
| Parameter | This compound (Expected) | Fmoc-Glu(OtBu)-(Dmb)Gly-OH (Expected) |
| Prevention of Diketopiperazine | Prone to DKP formation in susceptible sequences | Highly effective at preventing DKP formation |
| Reduction of Aggregation | Less effective, especially in difficult sequences | Highly effective at reducing aggregation |
| Crude Peptide Purity | Lower, especially for long or hydrophobic peptides | Higher, due to reduced side reactions and aggregation |
| Final Peptide Yield | Variable, can be low for difficult sequences | Generally higher and more reliable |
| Coupling Kinetics | Generally faster in non-problematic sequences | May be slightly slower due to steric hindrance |
Experimental Protocols
The following are generalized experimental protocols for the incorporation of this compound and Fmoc-Glu(OtBu)-(Dmb)Gly-OH in automated solid-phase peptide synthesis.
Materials
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound or Fmoc-Glu(OtBu)-(Dmb)Gly-OH
-
Coupling reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in dimethylformamide (DMF) (v/v)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water
-
Cold diethyl ether
Experimental Workflow
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Dipeptide Coupling:
-
In a separate vial, dissolve this compound or Fmoc-Glu(OtBu)-(Dmb)Gly-OH (3-5 equivalents relative to resin loading) and HCTU or HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the deprotected resin and allow to react for 1-2 hours. For Fmoc-Glu(OtBu)-(Dmb)Gly-OH, a longer coupling time or a double coupling may be beneficial in some cases.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to a 10-fold excess of cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether two more times.
Conclusion and Recommendations
The choice between this compound and Fmoc-Glu(OtBu)-(Dmb)Gly-OH is dependent on the specific requirements of the peptide being synthesized.
This compound is a cost-effective option that may be suitable for the synthesis of short, simple peptides that are not known to be prone to aggregation or diketopiperazine formation.
Fmoc-Glu(OtBu)-(Dmb)Gly-OH is the superior choice for the synthesis of:
-
Long or "difficult" peptide sequences: Its ability to prevent aggregation ensures more efficient and complete reactions.
-
Peptides containing sequences prone to diketopiperazine formation: The Dmb group provides robust protection against this common side reaction.
-
High-purity peptides for therapeutic or diagnostic applications: The reduction in side products simplifies purification and leads to a higher quality final product.
For researchers and drug development professionals aiming for reliable and high-quality synthesis of complex peptides, the use of Fmoc-Glu(OtBu)-(Dmb)Gly-OH is a highly recommended strategy to mitigate common synthetic challenges and improve overall outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fmoc-Glu(OtBu)-(Dmb)Gly-OH Novabiochem® [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 7. peptide.com [peptide.com]
- 8. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: Coupling Efficiency of Fmoc-Glu(OtBu)-Gly-OH vs. Fmoc-Glu(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of building blocks is a critical determinant of synthesis efficiency, purity, and overall success. This guide provides an objective comparison of the coupling performance of the dipeptide Fmoc-Glu(OtBu)-Gly-OH versus the single amino acid Fmoc-Glu(OtBu)-OH, supported by established principles in peptide chemistry and illustrative experimental considerations.
The strategic decision to employ a dipeptide unit over sequential single amino acid couplings is often dictated by the specific peptide sequence and the potential for challenging couplings or the formation of side products. While single amino acid addition is the conventional approach, the use of dipeptide synthons like this compound can offer significant advantages in specific contexts, particularly in preventing aggregation and overcoming difficult coupling steps.
Performance at a Glance: A Comparative Overview
| Parameter | This compound (Dipeptide) | Fmoc-Glu(OtBu)-OH (Single Amino Acid) |
| Primary Function | Introduction of a pre-formed Glu-Gly dipeptide unit. | Stepwise addition of a glutamic acid residue. |
| Coupling Efficiency | Generally high, but can be slightly slower due to steric hindrance. Particularly advantageous in "difficult sequences" prone to aggregation. | Typically high for standard sequences. Can be problematic when coupling to a sterically hindered or aggregation-prone N-terminus. |
| Prevention of Side Reactions | Can mitigate side reactions associated with the C-terminal glycine (B1666218), such as diketopiperazine formation at the dipeptide stage. | Standard approach; potential for side reactions is sequence-dependent. |
| Cycle Time | Reduces the number of synthesis cycles by one, potentially saving time and reagents. | Standard cycle time per residue. |
| Cost-Effectiveness | Generally more expensive as a specialized building block. | More economical for routine synthesis. |
| Key Advantage | Overcomes aggregation and difficult couplings by introducing a "kink" in the peptide backbone and reducing the number of problematic coupling steps. | Standard, well-established, and cost-effective for non-problematic sequences. |
Delving into the Details: Key Performance Indicators
Coupling Efficiency
The efficiency of the coupling reaction is paramount in SPPS to ensure high purity and yield of the final peptide[1].
-
Fmoc-Glu(OtBu)-OH : In most standard sequences, the coupling of Fmoc-Glu(OtBu)-OH proceeds with high efficiency. However, challenges can arise when the N-terminal amino acid of the growing peptide chain is sterically hindered or when the sequence is prone to aggregation. On-resin aggregation, caused by the formation of secondary structures like β-sheets, can render the N-terminus inaccessible, leading to incomplete coupling[2][3].
-
This compound : The use of dipeptide building blocks is a well-established strategy to disrupt the formation of secondary structures that lead to aggregation[2][4]. By introducing a pre-formed peptide bond, the conformational properties of the growing chain are altered, which can break up the hydrogen bonding patterns responsible for aggregation. While the coupling of the larger dipeptide unit itself might be slightly slower due to increased steric hindrance, this is often outweighed by the benefit of avoiding a difficult coupling to a problematic N-terminus in the subsequent step. For "difficult sequences," this can lead to a significant improvement in the overall purity and yield of the target peptide[2][3][4].
Prevention of Side Reactions
Side reactions during SPPS can lead to a variety of impurities that are often difficult to remove.
-
Diketopiperazine Formation : A common side reaction, particularly in Fmoc-based synthesis, is the formation of diketopiperazines. This occurs at the dipeptide stage when the N-terminal amino group of the second residue attacks the ester linkage of the first residue to the resin, cleaving the dipeptide from the support as a cyclic product. This is especially prevalent when proline or glycine is the second amino acid in the sequence[5]. By using this compound, the problematic dipeptide stage involving the addition of glycine is bypassed on the resin, thus mitigating this side reaction.
-
Aspartimide Formation : While more relevant for aspartic acid residues, the principles of avoiding side reactions through dipeptide use are transferable. For sequences containing Asp-Gly or Asp-Ser, the use of backbone-protected dipeptides is a common strategy to prevent the formation of aspartimide, a side reaction that can lead to racemization and the formation of β-peptides[5][6].
Experimental Protocols
To empirically determine the coupling efficiency of this compound versus the stepwise coupling of Fmoc-Gly-OH followed by Fmoc-Glu(OtBu)-OH, a comparative synthesis of a model peptide can be performed.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines a single cycle for adding one amino acid or dipeptide to the growing peptide chain on a solid support.
-
Resin Swelling : Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection :
-
Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid / Dipeptide Coupling :
-
Activation : In a separate vial, dissolve the Fmoc-amino acid or Fmoc-dipeptide (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU or HATU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Coupling : Add the activated amino acid/dipeptide solution to the deprotected resin and agitate for 1-2 hours. For sterically hindered couplings, the reaction time may be extended or a second coupling may be performed.
-
Washing : Wash the resin with DMF (3-5 times).
-
-
Monitoring the Coupling Reaction : Perform a qualitative test (e.g., Kaiser test or ninhydrin (B49086) test) to detect the presence of free primary amines, which would indicate an incomplete coupling reaction[7]. If the test is positive, a recoupling step is necessary.
-
Capping (Optional) : If unreacted amino groups remain after recoupling, they can be permanently blocked by acetylation with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Repeat : Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
HPLC Analysis Protocol for Peptide Purity Assessment
Following the synthesis, the purity of the crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC)[1][7].
-
Cleavage from Resin : Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Peptide Precipitation : Precipitate the crude peptide in cold diethyl ether.
-
Sample Preparation : Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC Analysis :
-
Column : C18 reversed-phase column.
-
Mobile Phase A : 0.1% TFA in water.
-
Mobile Phase B : 0.1% TFA in acetonitrile.
-
Gradient : A linear gradient of increasing concentration of Mobile Phase B.
-
Detection : UV absorbance at 214 nm or 220 nm.
-
-
Data Analysis : The purity is determined by calculating the area of the main product peak as a percentage of the total peak area in the chromatogram.
Visualizing the Workflow and Logic
To better understand the experimental process and the decision-making logic, the following diagrams are provided.
Conclusion
The choice between this compound and Fmoc-Glu(OtBu)-OH is not a matter of universal superiority but rather a strategic decision based on the specific challenges presented by the peptide sequence. For routine syntheses of non-problematic sequences, the stepwise addition of Fmoc-Glu(OtBu)-OH remains the more economical and standard approach. However, for "difficult sequences" prone to aggregation or those involving sterically hindered couplings, the use of the dipeptide this compound can be a powerful tool to enhance coupling efficiency, improve the purity of the crude product, and ultimately increase the overall success rate of the synthesis. A careful analysis of the peptide sequence and, if necessary, small-scale test syntheses can guide the researcher in making the optimal choice for their specific application.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Fmoc-Glu(OtBu)-Gly-OH Characterization
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization of synthetic peptides is a critical aspect of drug development and research. This guide provides a comparative overview of key analytical methods for the characterization of Fmoc-Glu(OtBu)-Gly-OH, a common dipeptide intermediate in solid-phase peptide synthesis (SPPS). This document outlines the performance of various techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound
This compound is a protected dipeptide composed of glutamic acid with a tert-butyl (OtBu) protecting group on its side chain and a glycine (B1666218) residue. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its chemical structure is presented below:
Molecular Formula: C₂₆H₃₀N₂O₇[1][2]
Molecular Weight: 482.53 g/mol [1][2]
Core Analytical Techniques for Characterization
The primary methods for characterizing this compound and ensuring its purity and structural integrity include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from the analysis of this compound and its constituent amino acid derivatives.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Stationary Phase | Mobile Phase | Purity (%) | Reference |
| Fmoc-Glu(OtBu)-OH | C18 | Acetonitrile/Water with 0.1% TFA | >99.0 | [3] |
| Fmoc-Amino Acids (General) | Polysaccharide-based chiral stationary phases | Acetonitrile/Water with TFA or Formic Acid | >99.0 (enantiomeric) | [3] |
| Ornithine-containing hexapeptide | C18 | Acetonitrile/Water with 0.1% TFA | >95 (crude) | [4] |
Table 2: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Observed m/z | Theoretical m/z | Reference |
| This compound | Electrospray (ESI) | 483.21 [M+H]⁺ (Calculated) | 482.21 | [1] |
| Fmoc-Amino Acids | ESI-MS/MS | Amino acid specific fragments | N/A | [5] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| Generic Organic Molecules in CDCl₃ | 7.26 | s | CDCl₃ | [6][7][8] |
| Generic Organic Molecules in CDCl₃ | 0.00 | s | TMS | [6][8] |
| Fmoc-Glu(OtBu)-NHOH | Not specified | Not specified | Not specified | [9] |
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data
| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
| Fmoc-Glu(OtBu)-OH | Not specified in detail | Characteristic peaks for Fmoc, OtBu, and carboxylic acid groups | [10] |
| Fmoc-Dipeptides | ~1700-1740 | C=O stretch (ester) | [11] |
| Fmoc-Dipeptides | ~1630-1670 | Amide I (C=O stretch) | [11] |
| Fmoc-Dipeptides | ~1520-1560 | Amide II (N-H bend) | [11] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate results. The following are representative protocols for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is fundamental for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4][12]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[4][12]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed. A typical gradient could be 5% to 95% B over 30 minutes.[4][13]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV absorbance at 220 nm or 254 nm.[4]
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.[4]
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is used to confirm the molecular weight of the dipeptide.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Sample Infusion: The sample, dissolved in a suitable solvent like acetonitrile/water with 0.1% formic acid, is infused directly into the mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to determine the mass-to-charge ratio (m/z).
-
Data Analysis: The obtained spectrum is analyzed to identify the peak corresponding to the calculated molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the dipeptide.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for Fmoc-protected peptides.[6][7][8]
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard (0 ppm).[6][8]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C spectra according to standard instrument protocols.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the peaks are analyzed to confirm the presence of all expected functional groups and the overall structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (KBr pellet) or as a thin film. For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.
-
Data Acquisition: The infrared spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the N-H, C=O (ester and amide), and aromatic C-H bonds of the Fmoc group, as well as the O-H and C=O of the carboxylic acid.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the analytical characterization of this compound.
Caption: General workflow for the synthesis, purification, and analytical characterization of this compound.
Caption: Logical relationship between the properties of this compound and the analytical methods used for their verification.
References
- 1. This compound | C26H30N2O7 | CID 122173524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Semaglutide Intermediates | Baishixing | ETW [etwinternational.com]
- 3. phenomenex.com [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Fmoc-Glu(OtBu)-OH | C24H27NO6 | CID 2724637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
A Comparative Guide to Coupling Reagents for the Synthesis of Fmoc-Glu(OtBu)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of peptides is a cornerstone of drug discovery and development. The choice of coupling reagent is a critical parameter that significantly influences the yield, purity, and overall success of peptide synthesis. This guide provides an objective comparison of common coupling reagents for the synthesis of the dipeptide Fmoc-Glu(OtBu)-Gly-OH, a key building block in the synthesis of more complex peptides. The performance of four widely used coupling reagents—HATU, HBTU, PyBOP, and DIC/HOBt—is evaluated, with supporting data and detailed experimental protocols.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is often a balance between reactivity, cost, and the potential for side reactions, most notably racemization. While the following data is compiled from studies on model peptides and sequences with similar steric hindrance to the glutamic acid derivative, it provides a strong indication of the expected performance for the synthesis of this compound.
| Coupling Reagent | Additive | Typical Yield (%) | Purity (%) | Racemization | Key Advantages | Key Disadvantages |
| HATU | HOAt | >95 | >95 | Very Low | High efficiency, fast reaction times, effective for sterically hindered amino acids.[1][2] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[1] |
| HBTU | HOBt | 90-95 | 90-95 | Low | Good efficiency, cost-effective for routine synthesis, stable in solution.[3][4][5] | Can be less effective for difficult couplings compared to HATU, potential for side reactions.[2][3] |
| PyBOP | HOBt | 90-95 | 90-95 | Low | Efficient for standard couplings, avoids carcinogenic byproducts of BOP.[1][6] | May be less efficient for sterically hindered amino acids, especially with shorter reaction times.[1][2] |
| DIC/HOBt | HOBt | 85-90 | 85-90 | Low to Moderate | Cost-effective, simple protocol.[6] | Slower reaction times, potential for N-acylurea formation, and the byproduct (diisopropylurea) can be difficult to remove.[7] |
Experimental Protocols
The following are generalized experimental protocols for the solid-phase synthesis of this compound on a pre-loaded Glycine (B1666218) resin (e.g., Gly-Wang resin). All procedures should be carried out in a dedicated peptide synthesis vessel under an inert atmosphere (e.g., nitrogen or argon).
Resin Preparation
-
Swell the Glycine-loaded resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine (B6355638) in DMF (v/v) for 20 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine and the cleaved Fmoc-adduct.
-
Perform a Kaiser test to confirm the presence of free primary amines.
Coupling of Fmoc-Glu(OtBu)-OH
The following protocols outline the coupling step using different reagents. The equivalents are based on the initial loading of the resin.
a) HATU Coupling Protocol
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture and stir for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm complete coupling (a negative result indicates completion). If the test is positive, a second coupling may be necessary.
b) HBTU Coupling Protocol
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and stir for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm complete coupling.
c) PyBOP Coupling Protocol
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.), PyBOP (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Wash the resin with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm complete coupling.
d) DIC/HOBt Coupling Protocol
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the solution to the deprotected resin.
-
Add DIC (3 eq.) to the reaction vessel.
-
Agitate the reaction mixture for 4-6 hours at room temperature.
-
Wash the resin with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm complete coupling.
Cleavage from Resin
-
After successful coupling, wash the resin with dichloromethane (B109758) (DCM) (3 x 1 min) and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the OtBu protecting group from Glutamic acid.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Purification and Analysis
-
Purify the crude dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified this compound by mass spectrometry and NMR to confirm its identity and purity.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the solid-phase synthesis of the dipeptide and the chemical principle of amide bond formation.
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: General mechanism of amide bond formation in peptide synthesis.
Conclusion
The choice of coupling reagent for the synthesis of this compound depends on the specific requirements of the researcher, balancing the need for high efficiency and purity against cost considerations. For challenging couplings or when the highest purity is paramount, HATU is the reagent of choice due to its superior reactivity and ability to minimize racemization.[1][2] HBTU and PyBOP represent robust and more economical alternatives for routine synthesis, providing good yields and purity.[1][3][5][6] DIC/HOBt , while being the most cost-effective option, may require longer reaction times and careful purification to remove byproducts.[6][7] The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision to optimize the synthesis of this important dipeptide building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. JP2018070590A - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Comparative Guide for the Validation of Glu-Gly Incorporation in Peptide Synthesis: A Performance Analysis of Fmoc-Glu(OtBu)-Gly-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient and accurate incorporation of amino acid sequences is paramount. This guide provides a comprehensive comparison of using the dipeptide building block, Fmoc-Glu(OtBu)-Gly-OH, versus the sequential coupling of individual amino acids for the synthesis of the Glu-Gly motif. This comparison is supported by established principles in peptide chemistry and outlines detailed experimental protocols for validation.
The use of dipeptide building blocks in SPPS is a strategy often employed to overcome synthetic challenges such as aggregation and the formation of side products. This compound is a commercially available dipeptide that can be directly incorporated into a peptide sequence, potentially offering advantages over the stepwise addition of glycine (B1666218) and then glutamic acid.
Performance Comparison: Dipeptide vs. Sequential Coupling
The primary advantage of using this compound lies in the potential to improve coupling efficiency and reduce the likelihood of side reactions, particularly pyroglutamate (B8496135) formation from the N-terminal glutamic acid.[1][2] While direct head-to-head quantitative data for this specific dipeptide is not extensively published, the known benefits of using dipeptide synthons for difficult sequences can be extrapolated.
| Parameter | This compound (Dipeptide Coupling) | Sequential Coupling (Fmoc-Gly-OH followed by Fmoc-Glu(OtBu)-OH) | Key Considerations |
| Coupling Efficiency | Potentially higher, especially in sequences prone to aggregation. A single coupling step for two residues reduces the number of chemical transformations on the resin-bound peptide. | Can be lower, particularly for the second coupling (Glu to Gly-peptide), which may be sterically hindered or affected by peptide aggregation. | Difficult sequences often benefit from the use of pre-formed dipeptides. |
| Purity of Crude Peptide | Generally higher due to fewer deletion sequences (resulting from incomplete coupling) and reduced side reactions. | May be lower due to the accumulation of byproducts from multiple coupling and deprotection cycles. | Purity is assessed by RP-HPLC. |
| Risk of Side Reactions | Lower risk of pyroglutamate formation as the N-terminal amine of glutamic acid is protected until the next coupling cycle. | Higher risk of pyroglutamate formation from the N-terminal glutamic acid, which can be catalyzed by the reagents used in SPPS.[1][3] | Pyroglutamate formation results in a mass decrease of 17 Da. |
| Synthesis Time | Faster, as it involves one less coupling and deprotection cycle. | Slower, due to the additional coupling and deprotection steps. | This can be a significant factor in the synthesis of long peptides. |
| Cost | The initial cost of the dipeptide reagent is higher. | The cost of individual amino acids is lower. | The overall cost-effectiveness should consider synthesis time, yield, and purity. |
Experimental Protocols
To validate the successful incorporation of the Glu-Gly motif using either the dipeptide or sequential coupling method, a series of experimental procedures are required. These include the synthesis of a model peptide, followed by its cleavage, purification, and characterization.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
A model peptide, for instance, a simple sequence like H-Ala-Glu-Gly-Ala-NH2, can be synthesized to compare the two methods.
Materials:
-
Rink Amide resin[4]
-
Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH[4]
-
This compound
-
Coupling reagents: HBTU, DIEA[5]
-
Deprotection reagent: 20% piperidine (B6355638) in DMF[5]
-
Solvents: DMF, DCM[5]
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling (Alanine):
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple Fmoc-Ala-OH using HBTU/DIEA in DMF.
-
-
Incorporation of Glu-Gly Motif:
-
Method A (Dipeptide Coupling):
-
Deprotect the resin-bound alanine (B10760859) with 20% piperidine in DMF.
-
Couple this compound using HBTU/DIEA in DMF.
-
-
Method B (Sequential Coupling):
-
Deprotect the resin-bound alanine with 20% piperidine in DMF.
-
Couple Fmoc-Gly-OH using HBTU/DIEA in DMF.
-
Deprotect the resin-bound glycine with 20% piperidine in DMF.
-
Couple Fmoc-Glu(OtBu)-OH using HBTU/DIEA in DMF.
-
-
-
Final Amino Acid Coupling (Alanine):
-
Deprotect the N-terminus with 20% piperidine in DMF.
-
Couple Fmoc-Ala-OH using HBTU/DIEA in DMF.
-
-
Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM and dry under vacuum.
Peptide Cleavage and Deprotection
Materials:
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS[6]
-
Cold diethyl ether
Protocol:
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
Peptide Analysis and Purification by HPLC
Instrumentation:
-
Reversed-phase HPLC (RP-HPLC) system with a C18 column[7]
Mobile Phases:
Protocol:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A.
-
Analytical HPLC:
-
Preparative HPLC:
-
Purify the crude peptide using a preparative C18 column with an appropriate gradient.
-
Collect the fraction corresponding to the main peak.
-
-
Lyophilization: Lyophilize the purified fraction to obtain the final peptide powder.
Validation of Incorporation by Mass Spectrometry
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or MALDI-TOF Mass Spectrometer[3]
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Mass Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Compare the observed molecular weight with the theoretical molecular weight of the target peptide (H-Ala-Glu-Gly-Ala-NH2, Theoretical [M+H]⁺ ≈ 388.2 Da).
-
Look for the presence of any side products, such as the pyroglutamate-containing peptide (mass decrease of 17 Da).
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical comparison between the two synthetic strategies.
Caption: Experimental workflow for peptide synthesis and validation.
Caption: Comparison of dipeptide vs. sequential coupling strategies.
References
Safety Operating Guide
Personal protective equipment for handling Fmoc-Glu(OtBu)-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Fmoc-Glu(OtBu)-Gly-OH, a key reagent in peptide synthesis. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from dust particles and splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical.[1][2] |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination.[2][3] |
| Respiratory Protection | A dust mask or respirator may be necessary if generating dust or working with large quantities. | Prevents inhalation of irritating dust particles.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial from receipt to use in synthesis.
-
Receiving and Storage:
-
Preparation for Synthesis:
-
Weighing and Dissolving:
-
Use a spatula or other appropriate tool to carefully transfer the solid. Avoid generating dust.[2]
-
When dissolving in a solvent such as dimethylformamide (DMF), add the solvent to the solid slowly to prevent splashing.
-
-
Use in Peptide Synthesis:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean all work surfaces and equipment that came into contact with the chemical.
-
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Contaminated Materials:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[2]
-
-
Waste Storage and Disposal:
Caption: Disposal plan for this compound and associated waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
